molecular formula C6H14Cl2N2 B15070590 1,5-Diazaspiro[3.4]octane dihydrochloride CAS No. 1334499-84-1

1,5-Diazaspiro[3.4]octane dihydrochloride

Cat. No.: B15070590
CAS No.: 1334499-84-1
M. Wt: 185.09 g/mol
InChI Key: ULZMYAIXLWKVKF-UHFFFAOYSA-N
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Description

1,5-Diazaspiro[3.4]octane dihydrochloride is a valuable spirocyclic building block extensively used in medicinal chemistry and drug discovery. This bifunctional scaffold incorporates a spirocyclic structure, which introduces three-dimensionality and can improve the physicochemical and pharmacokinetic properties of candidate molecules compared to flat, aromatic systems. The two nitrogen atoms within the spiro[3.4]octane ring system serve as versatile handles for synthetic elaboration, allowing researchers to efficiently create diverse compound libraries. Its primary research value lies in its application as a synthetic intermediate for the development of pharmaceutical agents, particularly in the construction of kinase inhibitors and other therapeutics. As a saturated bioisostere, it is often employed to replace planar aromatic cores, a strategy that can enhance solubility, reduce metabolic clearance, and increase selectivity. Suppliers like Ambeed and BLD Pharmatech list this compound as a key chemical intermediate for research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1334499-84-1

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

1,8-diazaspiro[3.4]octane;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c1-2-6(7-4-1)3-5-8-6;;/h7-8H,1-5H2;2*1H

InChI Key

ULZMYAIXLWKVKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)NC1.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

1,5-Diazaspiro[3.4]octane dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1,5-Diazaspiro[3.4]octane dihydrochloride , designed for researchers and drug development professionals.

High-Fsp³ Spirocyclic Scaffolds in Medicinal Chemistry

Executive Summary

1,5-Diazaspiro[3.4]octane dihydrochloride (CAS: 1334499-84-1) is a bicyclic, spiro-fused diamine used as a rigid structural motif in modern drug discovery.[1][2] Belonging to the class of spiroaminals , this scaffold features a four-membered (azetidine) and a five-membered (pyrrolidine) ring sharing a single quaternary carbon atom (C4), with nitrogen atoms positioned adjacent to the spiro center (positions 1 and 5).[1][2]

Unlike traditional flat aromatic linkers, this molecule offers high three-dimensionality (Fsp³ character), reduced lipophilicity, and defined vector orientation for substituents.[2] It is increasingly utilized as a bioisostere for morpholines or piperazines to improve the metabolic stability and selectivity of clinical candidates, particularly in CXCR4 antagonists and G-protein coupled receptor (GPCR) modulators.[2]

Chemical Identity & Structure Analysis

Nomenclature and Numbering

The IUPAC numbering for spiro[3.4]octane starts at the smaller ring, adjacent to the spiro junction.[2]

  • Skeleton: Spiro[3.4]octane (4-membered ring fused to 5-membered ring).[1][2][3]

  • Heteroatoms: Nitrogen at position 1 (azetidine ring) and position 5 (pyrrolidine ring).[1][2]

  • Spiro Junction: The quaternary carbon (C4) is bonded directly to both nitrogen atoms, creating a gem-diamine (aminal) core.[1][2]

PropertyDetail
IUPAC Name 1,5-Diazaspiro[3.4]octane dihydrochloride
CAS Number 1334499-84-1
Formula C₆H₁₂N₂[1][2][4][5] · 2HCl
Molecular Weight 112.17 g/mol (Free Base); ~185.1 g/mol (Dihydrochloride)
SMILES C1CN2C1(CCC2) [ClH].[1][2] [ClH] (Note: Representative connectivity)
Core Character Spiroaminal (Gem-diamine at spiro center)
Structural Significance

The 1,5-diazaspiro[3.4]octane scaffold is unique because the two nitrogen atoms share the spiro carbon.[2] This spiroaminal functionality imposes significant conformational constraints:

  • Rigidity: The spiro fusion prevents free rotation, locking the N-C-N bond angles.[2]

  • Basicity Modulation: The inductive effect of the geminal nitrogens and the strain of the azetidine ring typically lower the pKa compared to open-chain diamines, potentially improving oral bioavailability.

  • Vectorization: Substituents on N1 and N5 exit the core at defined angles (~109.5° tetrahedral projection), allowing precise probing of receptor binding pockets.[2]

Synthesis & Manufacturing

The synthesis of 1,5-diazaspiro[3.4]octane presents a challenge due to the strain of the azetidine ring and the lability of the aminal center.[2] Two primary strategies are employed: Double Cyclization and Sequential Ring Expansion .[2]

Representative Synthetic Pathway (Double Cyclization)

A robust method involves the condensation of a gem-functionalized precursor (e.g., a cyclic ketone or gem-dihaloalkane) with appropriate amine equivalents.[1][2]

  • Step 1: Precursor Preparation. Start with a functionalized cyclobutanone or a gem-disubstituted derivative (e.g., 1,1-bis(aminomethyl) equivalent).[1][2]

  • Step 2: Spiro-Aminal Formation. Reaction with a 1,3-biselectrophile (for the 5-ring) or intramolecular cyclization.[1][2]

  • Step 3: Salt Formation. Treatment with HCl in dioxane/ether to stabilize the sensitive aminal core as the dihydrochloride salt.

Visualization: Synthetic Logic Flow

The following diagram illustrates the logical flow for constructing the spiroaminal core, differentiating it from the more common 2,6-isomer.

SynthesisFlow cluster_isomer Isomer Differentiation Precursor Cyclic Ketone / Gem-Dihalo Precursor Intermediate Gem-Diamine Intermediate Precursor->Intermediate Amine Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure (Azetidine/Pyrrolidine) Product 1,5-Diazaspiro[3.4]octane (Free Base) Cyclization->Product Deprotection Salt Dihydrochloride Salt (Stable Form) Product->Salt HCl/Dioxane Iso26 2,6-Isomer (Piperazine mimic) Iso15 1,5-Isomer (Gem-Diamine)

Caption: Logical workflow for the synthesis of the 1,5-diazaspiro[3.4]octane core, highlighting the critical gem-diamine formation step.

Key Reaction Parameters
  • Solvents: Anhydrous dichloromethane (DCM) or THF is required to prevent hydrolysis of the aminal intermediate prior to salt formation.[2]

  • Temperature: Low-temperature addition (-78°C to 0°C) is often necessary during the cyclization step to control exotherms and prevent polymerization.[1][2]

  • Purification: The dihydrochloride salt is typically purified by recrystallization from methanol/ether, avoiding aqueous workups that might hydrolyze the free base.[2]

Physicochemical Properties

The following data summarizes the core properties that make this scaffold attractive for lead optimization.

PropertyValue (Approx/Predicted)Context
LogP -1.5 to -0.5Highly hydrophilic due to two amine centers.[1][2]
TPSA ~24-30 ŲFavorable for CNS penetration (low polar surface area).[1][2]
pKa (N1) ~8.5Azetidine nitrogen (lower basicity due to ring strain).[2]
pKa (N5) ~9.5Pyrrolidine nitrogen (typical secondary amine).[2]
Solubility >50 mg/mL (Water)Excellent aqueous solubility as the HCl salt.[2]
Fsp³ 1.0Complete saturation; escapes "flatland".[2]

Applications in Drug Discovery[2][6]

CXCR4 Antagonism

The 1,5-diazaspiro[3.4]octane scaffold is explicitly cited in patent literature (e.g., US 7,951,816 ) as a core motif for CXCR4 antagonists .[2][5]

  • Mechanism: The rigid spiro-core positions cationic nitrogen centers to interact with aspartate residues (e.g., Asp171, Asp262) in the CXCR4 binding pocket.[2]

  • Therapeutic Utility: HIV entry inhibition, stem cell mobilization, and anti-metastatic oncology therapies.[2]

Bioisosterism

This molecule serves as a conformationally restricted surrogate for:

  • Piperazine: Replacing a piperazine ring with a spiro-diamine can lock the N-N distance, potentially increasing potency by reducing the entropic penalty of binding.[2]

  • Gem-Dimethyl Groups: The spiro-ring acts as a bulky, lipophilic spacer that also provides a solubilizing amine handle.[1][2]

Experimental Workflow: Scaffold Incorporation

To incorporate this building block into a drug candidate, orthogonal protection is often required.[2]

Workflow Start 1,5-Diazaspiro[3.4]octane Dihydrochloride Step1 Selective Protection (e.g., N1-Boc) Start->Step1 1 eq. Boc2O, TEA Step2 Functionalization of N5 (Reductive Amination / Amide Coupling) Step1->Step2 R-CHO, NaBH(OAc)3 Step3 Deprotection of N1 Step2->Step3 TFA/DCM Step4 Final Coupling / Cyclization Step3->Step4 Lead Optimization

Caption: Step-wise functionalization strategy for using 1,5-diazaspiro[3.4]octane as a medicinal chemistry building block.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The aminal linkage is stable as a salt but may hydrolyze in acidic aqueous solution over prolonged periods.

  • Handling: Use standard PPE. Avoid inhalation of dust. In case of contact, flush with copious water.[2]

References

  • PubChem. 1,5-Diazaspiro[3.4]octane dihydrochloride - Compound Summary.[1][2] National Library of Medicine. Available at: [Link][1][2]

  • Ono Pharmaceutical Co., Ltd. Spirocyclic Compounds and Their Use as CXCR4 Antagonists.[2] US Patent 7,951,816 B2, 2011.[2] Available at:

  • Burkhard, J. A., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.[2]Angewandte Chemie International Edition, 2010.[2] (Contextual reference for spiro-scaffold properties).

  • Carreira, E. M., & Fessard, T. C. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[2]Chemical Reviews, 2014.[2] (Review of spiro-azetidine synthesis).

Sources

The Ascendancy of 3D Scaffolds: A Technical Guide to 1,5-Diazaspiro[3.4]octane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has matured into a powerful engine for the generation of novel, high-quality clinical candidates. The strategic shift from planar, two-dimensional fragments towards scaffolds with greater three-dimensional (3D) character is a key evolution in this field. This guide provides an in-depth technical overview of the role and application of 1,5-diazaspiro[3.4]octane, a privileged scaffold that offers a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties for modern FBDD campaigns. We will explore the rationale behind its selection, scalable synthetic strategies for library construction, best practices for fragment screening, and a systematic approach to fragment elaboration, grounded in real-world applications and established experimental protocols.

Introduction: The Imperative for Three-Dimensionality in Fragment-Based Discovery

The principle of fragment-based drug discovery is elegantly simple: identify low-molecular-weight compounds that bind with low affinity but high ligand efficiency to a biological target, and then chemically elaborate these fragments into potent, drug-like molecules.[1] Historically, fragment libraries have been dominated by flat, aromatic systems due to their synthetic accessibility.[2] However, the spatial complexity of protein binding sites often demands a more sophisticated approach. The introduction of sp³-rich, three-dimensional scaffolds is a direct response to this need, offering several distinct advantages:

  • Enhanced Exploration of Chemical Space: 3D fragments can probe deeper, more complex pockets of a protein that are inaccessible to their planar counterparts.[2]

  • Improved Physicochemical Properties: Increased saturation is often correlated with better solubility, reduced promiscuity, and improved metabolic stability.[3]

  • Novel Intellectual Property: The exploration of non-flat chemical space provides opportunities for the discovery of novel pharmacophores and patentable chemical matter.

The 1,5-diazaspiro[3.4]octane core has emerged as a particularly attractive 3D fragment scaffold. Its rigid spirocyclic nature, which joins a four-membered azetidine ring and a five-membered pyrrolidine ring at a single carbon atom, provides well-defined exit vectors for chemical elaboration. This conformational restriction can lead to a more favorable entropic contribution to binding and enhanced selectivity for the target protein.[3]

The 1,5-Diazaspiro[3.4]octane Core: A Privileged Scaffold for FBDD

The utility of the 1,5-diazaspiro[3.4]octane scaffold is rooted in a combination of its structural attributes and its suitability for library synthesis.

Structural and Physicochemical Rationale

The spirocyclic fusion of the azetidine and pyrrolidine rings in 1,5-diazaspiro[3.4]octane creates a rigid framework that projects substituents into distinct regions of 3D space. This is in stark contrast to more flexible aliphatic or even simple monocyclic systems. The presence of two nitrogen atoms provides multiple points for diversification and for establishing key hydrogen bonding interactions with the target protein.

// Define nodes for the 1,5-diazaspiro[3.4]octane structure N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="-0.866,0.5!", color="#202124"]; C3 [label="C", pos="-0.866,-0.5!", color="#202124"]; C4 [label="C", pos="0,-1!", color="#202124"]; N5 [label="N", pos="0.866,-0.5!", color="#4285F4"]; C6 [label="C", pos="1.732,0!", color="#202124"]; C7 [label="C", pos="0.866,0.5!", color="#202124"]; C_spiro [label="C", pos="0,0!", color="#EA4335", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Define edges for the bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C_spiro; C_spiro -- N1; C_spiro -- N5; N5 -- C6; C6 -- C7; C7 -- C_spiro;

// Add labels for the positions pos1 [label="1", pos="-0.2,1.2!"]; pos5 [label="5", pos="1.066,-0.7!"]; spiro_label [label="4", pos="0,-1.3!"]; } caption: "Structure of the 1,5-Diazaspiro[3.4]octane core."

From a physicochemical standpoint, the introduction of this spirocyclic core can favorably modulate properties such as lipophilicity (LogP) and aqueous solubility. The replacement of a more lipophilic group with a diazaspirocycle can improve the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a developing lead compound.[3]

Synthesis of 1,5-Diazaspiro[3.4]octane-Based Fragment Libraries

A key prerequisite for the successful application of any fragment is the existence of a robust and scalable synthetic route that allows for the creation of a diverse library of analogues. While a specific, scalable synthesis for the parent 1,5-diazaspiro[3.4]octane for library generation is not abundantly reported in the literature, strategies for closely related isomers, such as 2,6-diazaspiro[3.4]octane, provide a clear blueprint. A common and effective approach is the use of [3+2] cycloaddition reactions.[4]

Illustrative Synthetic Protocol (adapted from related diazaspirocycles):

This protocol outlines a general strategy for the synthesis of a diversified 1,5-diazaspiro[3.4]octane library.

  • Core Synthesis:

    • Step 1: Formation of the Azetidine Ring. This can be achieved through various methods, such as the intramolecular cyclization of a suitably substituted γ-amino alcohol or halide.

    • Step 2: Introduction of the Pyrrolidine Precursor. An appropriate functional group on the azetidine ring is used to initiate the formation of the second ring. For example, an exocyclic double bond can be introduced to act as a dipolarophile.

    • Step 3: [3+2] Cycloaddition. A 1,3-dipole, such as an azomethine ylide, is reacted with the azetidine-based dipolarophile to form the spiro-pyrrolidine ring, thus completing the 1,5-diazaspiro[3.4]octane core. The nitrogen atoms can be orthogonally protected (e.g., with Boc and Cbz groups) to allow for selective deprotection and diversification.

  • Library Diversification:

    • Amide Coupling: The secondary amine(s) of the deprotected core can be acylated with a diverse range of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

    • Reductive Amination: The secondary amine(s) can be reacted with a library of aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate a variety of substituted amines.

    • Sulfonylation: Reaction with a diverse set of sulfonyl chlorides provides access to sulfonamide analogues.

    • Cross-Coupling Reactions: If a suitable handle (e.g., a halide) is incorporated into the initial building blocks, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce aryl or heteroaryl substituents.

G cluster_0 Core Synthesis cluster_1 Diversification Azetidine Formation Azetidine Formation Pyrrolidine Precursor Pyrrolidine Precursor Azetidine Formation->Pyrrolidine Precursor [3+2] Cycloaddition [3+2] Cycloaddition Pyrrolidine Precursor->[3+2] Cycloaddition Protected Core Protected Core [3+2] Cycloaddition->Protected Core Deprotection Deprotection Protected Core->Deprotection Amide Coupling Amide Coupling Deprotection->Amide Coupling Reductive Amination Reductive Amination Deprotection->Reductive Amination Sulfonylation Sulfonylation Deprotection->Sulfonylation Fragment Library Fragment Library Amide Coupling->Fragment Library Reductive Amination->Fragment Library Sulfonylation->Fragment Library

Experimental Protocols for Fragment Screening

The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods in FBDD.

NMR-Based Fragment Screening

NMR spectroscopy can be used to detect fragment binding by observing changes in the NMR signals of either the target protein or the fragments themselves.

Step-by-Step Protocol for Protein-Observed ¹H-¹⁵N HSQC Screening:

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. The protein should be soluble and stable at the concentrations required for NMR (typically 50-200 µM).

  • Fragment Library Preparation: Prepare stock solutions of individual fragments in a suitable deuterated solvent (e.g., DMSO-d₆). Create cocktails of 5-10 fragments with minimal spectral overlap.

  • Reference Spectrum Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the screening buffer. This serves as the reference.

  • Screening: Add a small aliquot of a fragment cocktail to the protein sample (final fragment concentration typically 100-500 µM). Acquire a ¹H-¹⁵N HSQC spectrum for each cocktail.

  • Hit Identification: Overlay the spectra from the fragment-containing samples with the reference spectrum. Significant chemical shift perturbations (CSPs) of specific amide resonances in the protein indicate a binding event.

  • Hit Deconvolution: For cocktails that show binding, screen each individual fragment from that cocktail to identify the specific binder.

  • Affinity Estimation: Titrate the identified hit fragment into the protein sample at increasing concentrations and monitor the CSPs. The dissociation constant (K_D) can be determined by fitting the titration data.

SPR-Based Fragment Screening

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Step-by-Step Protocol for SPR Screening:

  • Target Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared (e.g., by blocking the surface with ethanolamine) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation: Prepare solutions of individual fragments or cocktails in the running buffer. It is crucial to match the DMSO concentration in the fragment solutions and the running buffer to minimize solvent effects.

  • Screening Cycle:

    • Inject the fragment solution over the target and reference flow cells.

    • Monitor the binding response (measured in Response Units, RU).

    • Inject running buffer to allow for dissociation.

    • Regenerate the chip surface if necessary with a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).

  • Hit Identification: Fragments that show a concentration-dependent binding response on the target flow cell but not the reference flow cell are considered hits.

  • Affinity and Kinetic Analysis: Perform a full dose-response analysis for each hit by injecting a range of concentrations. This allows for the determination of the dissociation constant (K_D) and, in many cases, the association (k_a) and dissociation (k_d) rate constants.

A Case Study in Fragment Elaboration: From Spirocycle Hit to Potent Lead

Hypothetical Scenario: Targeting a Kinase

  • Hit Identification and Validation: A 1,5-diazaspiro[3.4]octane fragment with a simple substitution (e.g., an N-acetyl group) is identified as a binder to the ATP-binding site of a target kinase by NMR and SPR screening, with a K_D of ~500 µM. X-ray crystallography confirms the binding mode, showing that one of the nitrogen atoms forms a key hydrogen bond with the hinge region of the kinase, and a vector for growth points towards an adjacent hydrophobic pocket.

  • Fragment Growing:

    • Strategy: Synthesize a small library of analogues where the N-acetyl group is replaced with various small hydrophobic groups (e.g., cyclopropyl, phenyl) to probe the hydrophobic pocket.

    • Synthesis: Utilize the amide coupling protocol described in section 2.2.

    • Analysis: Measure the affinity of the new analogues by SPR. A derivative with an N-benzoyl group shows a 10-fold improvement in affinity (K_D = 50 µM).

  • Structure-Based Design and Elaboration:

    • Strategy: A crystal structure of the N-benzoyl analogue bound to the kinase reveals that the phenyl ring can be further functionalized to interact with a nearby solvent-exposed region.

    • Synthesis: Synthesize a second-generation library based on the N-benzoyl scaffold, introducing substituents at the para-position of the phenyl ring (e.g., -OMe, -Cl, -SO₂NH₂).

    • Analysis: A para-sulfonamide derivative shows a significant improvement in potency (K_D = 1 µM) and improved solubility.

G Initial Hit (KD ~500 µM) Initial Hit (KD ~500 µM) Fragment Growing Fragment Growing Initial Hit (KD ~500 µM)->Fragment Growing X-ray Structure Structure-Based Elaboration Structure-Based Elaboration Fragment Growing->Structure-Based Elaboration Improved Affinity (KD ~50 µM) Lead Compound (KD < 1 µM) Lead Compound (KD < 1 µM) Structure-Based Elaboration->Lead Compound (KD < 1 µM) Potency & Property Optimization

Data Presentation: Physicochemical Properties of Diazaspiro[3.4]octane Fragments

The success of a fragment in an FBDD campaign is highly dependent on its physicochemical properties. The "Rule of Three" provides a general guideline for fragment design (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). The table below presents predicted physicochemical properties for a representative 1,5-diazaspiro[3.4]octane derivative, illustrating its compliance with these guidelines.

PropertyPredicted Value"Rule of Three" Guideline
Molecular Weight ( g/mol )246.29≤ 300
cLogP (Octanol-Water)2.24≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors2≤ 3
Polar Surface Area (Ų)24.06≤ 60
Water Solubility (mg/L)1.70e+04High solubility desired

Data for 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester, as a representative analogue.[5]

Conclusion and Future Perspectives

The 1,5-diazaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolkit for fragment-based drug discovery. Its inherent three-dimensionality, coupled with synthetic accessibility and favorable physicochemical properties, makes it an ideal starting point for exploring challenging biological targets. As synthetic methodologies become more sophisticated and our understanding of the interplay between molecular shape and biological activity deepens, we can expect to see the increased application of such privileged 3D scaffolds in the discovery of next-generation therapeutics. The continued development of diverse libraries based on the 1,5-diazaspiro[3.4]octane core and their screening against a wide range of targets will undoubtedly unlock new opportunities in drug discovery.

References

  • Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-83.
  • Scott, K. A., et al. (2012). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 3(10), 809-814.
  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134-6136.
  • Zheng, Y. J., & Tice, C. M. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. PubMed.
  • Murray, C. W., & Blundell, T. L. (2010). Structural biology in fragment-based drug design. Current Opinion in Structural Biology, 20(4), 497-507.
  • Ciulli, A. (2021). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • Morten, M. J., et al. (2025). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry.
  • o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Chan, B. K., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Pharmacology, 15, 1365899.
  • Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare.
  • Vashchenko, B. V., & Litskan, E. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • U.S. Environmental Protection Agency. (2025). 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester. CompTox Chemicals Dashboard.
  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Kumar, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1432.
  • Life Chemicals. (2024). Fragment Library with Experimental Solubility.
  • Vashchenko, B. V., & Litskan, E. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • TCI AMERICA. (2019). Small Ring Building Blocks for Medicinal Chemistry.
  • Ramadas, B., et al. (2016). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 14(48), 11414-11418.

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An In-Depth Technical Guide to the Geometry and Vectors of 1,5-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a degree of conformational rigidity and spatial complexity that is highly sought after in the design of selective and potent therapeutic agents. The 1,5-Diazaspiro[3.4]octane core, a compact and functionally rich scaffold, has emerged as a particularly promising building block in drug discovery programs, notably in the development of novel antimalarial agents.[1][2]

This technical guide provides a comprehensive exploration of the geometry and vector properties of the 1,5-Diazaspiro[3.4]octane scaffold. Aimed at researchers, scientists, and drug development professionals, this document delves into the structural nuances, conformational preferences, and electronic characteristics that define this important heterocyclic system. By integrating theoretical principles with practical experimental protocols, this guide serves as a foundational resource for the rational design and synthesis of next-generation therapeutics built upon the 1,5-Diazaspiro[3.4]octane core.

Molecular Geometry of the 1,5-Diazaspiro[3.4]octane Core

The 1,5-Diazaspiro[3.4]octane molecule is comprised of a four-membered azetidine ring and a five-membered pyrrolidine ring fused at a single spiro-carbon atom. This arrangement results in a rigid, three-dimensional structure with distinct geometric parameters. Due to the high ring strain and inherent conformational rigidity of azetidines, they have become attractive scaffolds in medicinal chemistry for enhancing pharmacokinetic properties and metabolic stability.[3][4]

The azetidine ring, a four-membered heterocycle, is known to be puckered to relieve some of its inherent ring strain.[6] The pyrrolidine ring, a five-membered heterocycle, typically adopts an envelope or twist conformation. The fusion of these two rings at the spirocenter creates a unique and relatively rigid conformation for the entire molecule.

Conformational Analysis

The conformational landscape of spiro-heterocycles is a critical determinant of their interaction with biological targets. Computational studies on related spiro-epoxides have demonstrated the utility of molecular dynamics simulations to explore the complete conformational space.[7] For 1,5-Diazaspiro[3.4]octane, the primary conformational flexibility will arise from the puckering of the azetidine ring and the envelope/twist dynamics of the pyrrolidine ring. The relative orientation of these rings will be constrained by the spirocyclic fusion.

Vectorial Analysis: Understanding the Directional Properties

In drug design, the vector properties of a molecule, such as its dipole moment, are crucial for understanding its interactions with the electrostatic environment of a protein binding pocket. The dipole moment is a measure of the separation of positive and negative charges within a molecule and is a vector quantity, having both magnitude and direction.

The dipole moment of 1,5-Diazaspiro[3.4]octane will be primarily influenced by the lone pairs of electrons on the two nitrogen atoms and the overall geometry of the molecule. Studies on N-phenyl-substituted pyrrolidine and piperidine have shown that the nature of the heterocyclic ring significantly impacts the direction and magnitude of the dipole moment.[8][9] For 1,5-Diazaspiro[3.4]octane, the vector sum of the individual bond dipoles and the contributions from the nitrogen lone pairs will result in a net molecular dipole moment. The direction of this vector will be a key factor in its ability to form favorable electrostatic interactions with a biological target.

Computational chemistry provides a powerful tool for calculating the dipole moment and other electronic properties of molecules. Density Functional Theory (DFT) calculations, for instance, can provide accurate predictions of the magnitude and orientation of the dipole moment vector.[10]

Experimental Protocols

A self-validating system of protocols is essential for the reliable synthesis and characterization of novel compounds. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative 1,5-diazaspiro[3.4]octane derivative and its subsequent characterization.

Representative Synthesis: 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate

The synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate has been reported via a [3+2] cycloaddition approach, providing a practical route to this scaffold.[11] The following protocol is adapted from this literature procedure.

Workflow for the Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate

Synthesis_Workflow Start Starting Materials: - N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine - Methylenemalonic acid diethyl ester Step1 [3+2] Cycloaddition Start->Step1 Intermediate Diethyl 2-benzyl-2,6-diazaspiro[3.4]octane-5,7-dicarboxylate Step1->Intermediate Trifluoroacetic acid Step2 Hydrolysis and Decarboxylation Intermediate->Step2 Aqueous HCl, Reflux Product_FreeBase 6-Benzyl-2,6-diazaspiro[3.4]octane Step2->Product_FreeBase Step3 Salt Formation Product_FreeBase->Step3 Oxalic acid in Ethanol Final_Product 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate Step3->Final_Product Characterization_Flow Sample Synthesized Compound Purity Purity Assessment Sample->Purity Structure_ID Structural Identification Sample->Structure_ID GCMS GC-MS Purity->GCMS Volatility & Mass NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR Connectivity IR FTIR Spectroscopy Structure_ID->IR Functional Groups Confirmation Structural Confirmation XRay Single Crystal X-ray Diffraction Confirmation->XRay 3D Structure (if crystal) NMR->Confirmation IR->Confirmation

Caption: A logical workflow for the characterization of 1,5-diazaspiro[3.4]octane derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity and chemical environment of the atoms in the molecule.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the synthesized compound for ¹H NMR (50-100 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the oxalate salt) in a clean vial.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR of the 6-benzyl derivative, expect to see signals for the aromatic protons of the benzyl group, a singlet for the benzylic CH₂, and complex multiplets for the protons of the azetidine and pyrrolidine rings.

    • For ¹³C NMR, expect distinct signals for the carbons of the benzyl group and the spirocyclic core.

  • Data Interpretation:

    • The chemical shifts, integration, and coupling patterns of the signals will confirm the structure of the synthesized compound. For example, the presence of signals in the aromatic region and a singlet corresponding to two protons for the benzylic methylene group are characteristic of the N-benzyl substituent.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation:

    • For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • As 1,5-diazaspiro[3.4]octane is a secondary amine, look for a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. [7][9] * The C-N stretching vibration for aliphatic amines will appear as medium to weak bands in the 1250-1020 cm⁻¹ region. [9] * The N-H wagging vibration is expected in the 910-665 cm⁻¹ range. [9] 3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology (GC-MS for the free base):

    • Prepare a dilute solution of the free base in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Inject the sample into a GC-MS system equipped with a suitable column for amine analysis.

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base.

    • Analyze the fragmentation pattern to further confirm the structure. Common fragmentation pathways for amines include alpha-cleavage.

4. Single Crystal X-ray Diffraction

  • Objective: To unambiguously determine the three-dimensional structure of the molecule, including bond lengths, bond angles, and conformation.

  • Sample Preparation:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can often be achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.

  • Data Acquisition and Analysis:

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

    • Solve and refine the crystal structure using appropriate software.

  • Data Interpretation:

    • The resulting crystal structure will provide precise measurements of all bond lengths, bond angles, and dihedral angles, giving a definitive picture of the molecule's geometry in the solid state.

Data Summary

While specific experimental data for the parent 1,5-Diazaspiro[3.4]octane is not available, the following table summarizes the expected spectroscopic features based on the analysis of secondary amines and the known structure of the scaffold.

Technique Expected Observations for 1,5-Diazaspiro[3.4]octane
¹H NMR Complex multiplets for the CH₂ groups of the azetidine and pyrrolidine rings. A broad singlet for the two N-H protons (exchangeable with D₂O).
¹³C NMR Signals corresponding to the unique carbon atoms of the spirocyclic core, including the spiro-carbon.
FTIR Weak N-H stretch (~3350-3310 cm⁻¹), C-N stretch (~1250-1020 cm⁻¹), N-H wag (~910-665 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₂N₂ = 112.17 g/mol ).

Conclusion

The 1,5-Diazaspiro[3.4]octane scaffold represents a valuable asset in the toolkit of medicinal chemists. Its inherent three-dimensionality and conformational rigidity provide a solid foundation for the design of novel therapeutics with improved properties. This guide has provided a comprehensive overview of the geometric and vectorial characteristics of this important heterocyclic system. By understanding the fundamental principles of its structure and employing the robust experimental protocols outlined herein, researchers can confidently and efficiently explore the chemical space around the 1,5-Diazaspiro[3.4]octane core to develop the next generation of innovative medicines.

References

  • Akkurt, M., et al. (2008). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2238. Available at: [Link]

  • Chen, J., et al. (2012). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Chemical Letters, 23(7), 777-780. Available at: [Link]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Available at: [Link]

  • Hallas, G., et al. (1984). Dipole Moments of Some N-Phenyl-substituted Derivatives of Pyrrolidine, Piperidine, Morpholine, and Thiomorpholine. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-44. Available at: [Link]

  • LibreTexts. (2021). IR: amines. Chemistry LibreTexts. Available at: [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309. Available at: [Link]

  • Majerić Elenkov, M., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31636-31645. Available at: [Link]

  • NIST. (n.d.). Spiro[3.4]octane. NIST Chemistry WebBook. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2539. Available at: [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2025). Chemical Science, 16(1), 1-6. Available at: [Link]

  • Verma, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved February 16, 2026, from [Link]

  • Zefirov, N. S., et al. (1990). The conformational analysis of saturated heterocycles. Part LVI. Substituent effects in the conformational equilibria of spiro-oxazolines. Journal of the Chemical Society, Perkin Transactions 2, (4), 539-543. Available at: [Link]

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1,5-Diazaspiro[3.4]octane as a rigidified diamine building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,5-Diazaspiro[3.4]octane: A Rigidified Diamine Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

The contemporary landscape of drug discovery is characterized by a decisive shift away from planar, aromatic structures towards molecules with greater three-dimensional (3D) complexity. This "escape from flatland" is driven by the need to access novel chemical space, enhance target selectivity, and improve physicochemical and pharmacokinetic properties.[1][2] Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement.[3][4] Their unique, conformationally restricted architectures provide a rigid and predictable framework for orienting functional groups in precise three-dimensional vectors.[1][5]

Among these valuable motifs, the 1,5-diazaspiro[3.4]octane core has emerged as a particularly compelling building block. It combines the conformational rigidity of a spirocycle with the versatile synthetic utility of a 1,3-diamine, presenting two distinct points for chemical elaboration. This guide provides an in-depth technical overview of the 1,5-diazaspiro[3.4]octane system, from its synthesis and fundamental properties to its strategic application in the development of next-generation therapeutics.

The Strategic Advantage of the Diazaspiro[3.4]octane Core

The rationale for employing a spirocyclic diamine scaffold like 1,5-diazaspiro[3.4]octane is rooted in its ability to overcome common challenges in medicinal chemistry. Traditional linear or monocyclic diamines, such as piperazine, often exist in a dynamic equilibrium of multiple conformations. While this flexibility can be advantageous, it often comes at an entropic cost upon binding to a biological target and can lead to off-target interactions.

The spiro[3.4]octane framework locks the two nitrogen atoms into a well-defined spatial arrangement. This pre-organization minimizes the entropic penalty of binding and allows for a more precise projection of substituents into a target's binding pocket. This structural rigidity is a key factor in enhancing binding affinity, selectivity, and overall drug-like properties.[2][6]

cluster_0 Traditional Flexible Diamine cluster_1 1,5-Diazaspiro[3.4]octane A Multiple Low-Energy Conformations B High Conformational Flexibility A->B C Entropic Penalty upon Binding B->C F Precise 3D Vector for Substituents B->F leads to superior control D Potential for Off-Target Binding C->D H Improved Potency & Selectivity D->H mitigated by E Conformationally Restricted Scaffold E->F G Reduced Entropic Penalty F->G G->H

Logical advantages of a rigid spirocyclic diamine.

Synthesis of the 1,5-Diazaspiro[3.4]octane Scaffold

The synthesis of diazaspiro[3.4]octanes can be approached through various strategies, typically involving the construction of the azetidine or pyrrolidine ring onto a pre-existing cyclic precursor. A common and effective approach involves a multi-step sequence starting from commercially available materials, designed for scalability and control over protecting group strategy. The choice of nitrogen protecting groups (e.g., Boc, Cbz, Benzyl) is a critical experimental decision, dictated by the downstream reaction conditions planned for derivatization.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, logical workflow for the synthesis and subsequent functionalization of a diazaspiro[3.4]octane core, highlighting the key stages from initial ring formation to the generation of a final, biologically active compound.

arrow arrow A Step 1: Precursor Synthesis (e.g., Substituted Pyrrolidinone) B Step 2: Azetidine Ring Formation (e.g., Intramolecular Cyclization) A->B Key spirocyclization C Step 3: Reduction & Deprotection (Yields Core Diamine) B->C D Step 4: Selective N-Functionalization (Acylation, Alkylation, etc.) C->D Builds diversity E Step 5: Final Compound Purification (Chromatography, Crystallization) D->E F Step 6: Biological Evaluation (In vitro/In vivo Assays) E->F

Generalized workflow for spirocyclic diamine synthesis.
Detailed Experimental Protocol: Synthesis of N-Boc-1,5-diazaspiro[3.4]octane

This protocol is a representative synthesis adapted from methodologies described for related diazaspirocycles.[7] The causality behind the choice of reagents is critical: the use of a Boc protecting group allows for selective deprotection under acidic conditions, leaving other functional groups intact, while the benzyl group can be removed via hydrogenation.

Step 1: Synthesis of 1-benzyl-3-(tosyloxymethyl)azetidin-3-ol

  • Rationale: This step creates the functionalized azetidine precursor. The tosyl group is an excellent leaving group for the subsequent cyclization.

  • Procedure: To a cooled (0 °C) solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), a solution of tosyl chloride (1.1 eq) in DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 5-benzyl-1,5-diazaspiro[3.4]octane

  • Rationale: This is the key intramolecular SN2 reaction to form the spirocyclic pyrrolidine ring.

  • Procedure: To a solution of 3-aminopyrrolidine (1.2 eq) in acetonitrile, potassium carbonate (3.0 eq) is added. The mixture is stirred for 30 minutes before adding a solution of the product from Step 1 (1.0 eq) in acetonitrile. The reaction mixture is heated to reflux for 24 hours. After cooling, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield the crude product.

Step 3: Boc Protection and Debenzylation

  • Rationale: The free secondary amine is protected with a Boc group to allow for selective functionalization later. The benzyl group is then removed to expose the other nitrogen for derivatization.

  • Procedure: The crude product from Step 2 is dissolved in DCM and di-tert-butyl dicarbonate (Boc2O, 1.1 eq) is added. The reaction is stirred for 4 hours. The solvent is removed, and the residue is dissolved in ethanol. Palladium on carbon (10% Pd/C) is added, and the mixture is hydrogenated under a balloon of H2 for 16 hours. The catalyst is filtered off through Celite, and the filtrate is concentrated to give the title compound, which can be purified by chromatography.

Physicochemical Properties

The utility of a building block is defined by its physicochemical properties. The 1,5-diazaspiro[3.4]octane core possesses properties that are highly attractive for drug development, including a low molecular weight and a high fraction of sp3-hybridized carbons (Fsp3), which correlates with improved clinical success.

PropertyValue (Calculated/Typical)Significance in Drug Design
Molecular Weight 112.17 g/mol (unprotected)Low molecular weight provides ample room for derivatization without exceeding Lipinski's Rule of Five.
Fsp3 1.0High 3D character, which often leads to improved solubility, metabolic stability, and reduced off-target toxicity.[7]
logP ~ -1.0 to 0.5 (unprotected)The inherent polarity can be readily modulated through derivatization of the two amine groups to achieve optimal lipophilicity for cell permeability and target engagement.
pKa (Basic) pKa1: ~8.5-9.5, pKa2: ~10-11The two distinct basic centers can be leveraged for salt formation to improve solubility and bioavailability. The different pKa values allow for potential selective protonation.
Topological Polar Surface Area (TPSA) ~24 ŲA moderate TPSA value that is favorable for good membrane permeability.

Note: Values are estimates based on related structures and can vary with substitution. Data sourced from chemical databases and literature on similar scaffolds.[8][9][10]

Conformational Analysis: The Basis of Rigidity

The conformational rigidity of 1,5-diazaspiro[3.4]octane stems from the spirocyclic fusion of the four-membered azetidine ring and the five-membered pyrrolidine ring. The azetidine ring is nearly planar due to significant ring strain, while the pyrrolidine ring adopts a puckered envelope or twist conformation.[11] This fusion severely restricts the rotational freedom around the C-N and C-C bonds compared to an acyclic analogue like N,N'-dimethylethylenediamine or a monocyclic system like piperazine.

This rigidity ensures that substituents placed on the nitrogen atoms are held in a predictable orientation relative to one another. This is a powerful tool for structure-activity relationship (SAR) studies, as changes in biological activity can be more confidently attributed to the modification itself rather than to unforeseen conformational changes.[12]

Applications in Medicinal Chemistry

The 1,5-diazaspiro[3.4]octane scaffold and its close isomers (e.g., 2,6-diazaspiro[3.4]octane) have been successfully employed as core building blocks in multiple drug discovery programs, demonstrating their value in generating potent and selective modulators of various biological targets.

Case Study 1: Antimalarial Agents

Researchers identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for malaria.[13][14][15] The sp3-rich scaffold was an attractive starting point for optimization.[16] SAR studies led to compounds with low nanomolar activity against the asexual blood stage of the parasite and strong transmission-blocking potential.[14][16] Mechanistic studies suggested that the compounds act on the P. falciparum cyclic amine resistance locus (PfCARL).[16] This work highlights how the diazaspiro[3.4]octane core can serve as a novel pharmacophore for infectious disease targets.

Case Study 2: Antitubercular Leads

In the search for new treatments for tuberculosis, a series of nitrofuran carboxamides were synthesized using a 2,6-diazaspiro[3.4]octane core.[7] This scaffold was chosen due to its high Fsp3 character and its frequent appearance in other biologically active compounds.[7] The exploration of different substituents on the spirocyclic core led to the identification of a lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis, demonstrating remarkable potency.[7]

Case Study 3: Sigma-1 Receptor (σ1R) Antagonists for Pain Management

Based on the crystal structure of the σ1R, a series of antagonists featuring a 2,6-diazaspiro[3.4]octan-7-one scaffold were designed and synthesized.[17] The σ1R is a promising target for managing pain, as its antagonists can enhance the analgesic effects of opioids while mitigating tolerance.[17] Detailed SAR studies identified a potent antagonist that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models.[17] This demonstrates the utility of the spirocyclic core in designing ligands for complex CNS targets.

Conclusion and Future Outlook

The 1,5-diazaspiro[3.4]octane scaffold is more than just a novel chemical entity; it is a powerful tool for addressing key challenges in modern drug discovery. Its inherent rigidity, well-defined 3D geometry, and synthetic tractability provide a robust platform for the design of potent, selective, and drug-like candidates. The successful application of this and closely related scaffolds in diverse therapeutic areas, from infectious diseases to CNS disorders, underscores its broad utility. As the demand for molecules with greater three-dimensional complexity continues to grow, the 1,5-diazaspiro[3.4]octane building block is poised to become an increasingly important component in the medicinal chemist's toolkit, enabling the exploration of new chemical space and the development of innovative medicines.

References

  • Nakazaki, A., Nakane, Y., & Ishi, Y. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1157.
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Impact of spirocyclic cores on Fsp3 count in drug candidates

[1][2][3]

Executive Summary

The "Escape from Flatland" theory, established by Lovering et al. in 2009, fundamentally shifted medicinal chemistry by identifying a correlation between the fraction of sp3-hybridized carbons (

1

This guide analyzes spirocyclic cores as a premier structural solution to the

The Imperative: Beyond "Flatland"

The Metric
21

Clinical Correlation:

  • Discovery Phase: Average

    
    
    
  • Marketed Drugs: Average

    
    [3]
    
Mechanistic Benefits of High [2][5]
  • Solubility: Planar aromatic rings stack efficiently in the crystal lattice (high lattice energy), reducing solubility. 3D spirocyclic cores disrupt this packing, lowering the energy required for solvation.

  • Selectivity: Aromatic rings are prone to non-specific

    
     stacking interactions (promiscuity). 3D cores rely on precise shape complementarity, increasing target selectivity.
    
  • Metabolic Stability: Flat aromatics are prime targets for CYP450 oxidation. Spirocycles, particularly those with electron-withdrawing heteroatoms (e.g., spiro-oxetanes), modulate lipophilicity (LogD) and block metabolic soft spots.

Spirocyclic Architectures: Structural Analysis

Spirocycles consist of two rings sharing a single quaternary carbon atom.[4] This geometry forces the two rings to be orthogonal (perpendicular) to each other, creating a distinct "exit vector" for substituents that is impossible to achieve with fused or linked bicyclic systems.

Key Scaffolds & Bioisosteric Applications
Spirocyclic CoreBioisostere ForStructural Advantage
Spiro[3.3]heptane Piperidine / CyclohexaneRigid, compact 3D shape; lowers lipophilicity.
2-oxa-6-azaspiro[3.3]heptane Morpholine"Liponeutral" bulk; reduced basicity; metabolic stability.
2,6-diazaspiro[3.3]heptane PiperazineIncreased selectivity; distinct vector orientation.
Spiro-oxetane gem-dimethyl / CarbonylHigh polarity, low lipophilicity, blocks metabolism.
Visualization: The Orthogonal Shift

The following diagram illustrates the geometric shift from a planar aromatic system to a spirocyclic system and its downstream effects on developability.

SpiroImpactcluster_0Traditional Aromatic Corecluster_1Spirocyclic CoreFlatPlanar Geometry(sp2 rich)StackingHigh CrystalLattice EnergyFlat->StackingPromiscuityNon-specificPi-Pi InteractionsFlat->PromiscuitySpiroOrthogonal Geometry(sp3 rich)Flat->Spiro  + Fsp3SolubilityDisrupted Packing(High Solubility)Spiro->SolubilitySelectivityShape-DrivenBindingSpiro->Selectivity

Figure 1: Mechanistic impact of transitioning from planar to spirocyclic scaffolds on physicochemical properties.

Case Study Analysis: Physicochemical Improvements

The following data summarizes the impact of replacing standard heterocycles with spirocyclic analogs in a Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist program (Johansson et al., 2016).

Table 1: Comparative Properties of Morpholine vs. Spirocyclic Analogs

PropertyMorpholine Analog (Reference)Spiro-oxetane Analog (2-oxa-6-azaspiro[3.3]heptane)Impact Analysis

0.350.52 Significant increase in 3D character.
LogD (pH 7.4) 2.81.6 Lower lipophilicity improves ADME profile.
Solubility (

M)
55>500 >9-fold increase due to lattice disruption.
Cl

(Human)
45

L/min/mg
<5

L/min/mg
Metabolic stability drastically improved.
hERG Inhibition 3.2

M
>30

M
Reduced cardiotoxicity risk (selectivity).

Interpretation: The spirocyclic analog maintained potency while resolving critical solubility and safety liabilities. The "liponeutral" nature of the oxetane spirocycle allowed for polarity introduction without the penalty of high molecular weight.

Experimental Protocol: Synthesis of Spirocyclic Scaffolds

Objective: Synthesis of 2-oxa-6-azaspiro[3.3]heptane (oxalate salt). This is a foundational "building block" protocol for introducing high-

Mechanism: Cyclization of a gem-disubstituted precursor. Safety: Cyanide reagents are used; perform in a well-ventilated fume hood with appropriate neutralizing agents (bleach) available.

Phase 1: Precursor Assembly
  • Reagents: Start with 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 eq) and benzylamine (3.0 eq).

  • Solvent: Ethanol/Water (70:30 v/v).

  • Reaction:

    • Dissolve the tribromide in the solvent mixture.

    • Add benzylamine dropwise at reflux temperature (

      
      ).
      
    • Stir for 12 hours. The reaction proceeds via double nucleophilic substitution to form the azetidine ring.

  • Workup:

    • Cool to RT. Concentrate in vacuo.

    • Partition between DCM and 1M NaOH.

    • Dry organic layer over

      
       and concentrate.
      
    • Yield: ~75% of 1-benzyl-3,3-bis(hydroxymethyl)azetidine.

Phase 2: Spiro-Cyclization
  • Activation: Dissolve the diol intermediate (from Phase 1) in dry THF. Add n-Butyllithium (2.2 eq) at

    
     to deprotonate the hydroxyl groups.
    
  • Cyclization: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) in THF.

    • Note: This selectively tosylates one hydroxyl group, which then undergoes intramolecular displacement by the second alkoxide to close the oxetane ring.

    • Allow to warm to RT over 4 hours.

  • Purification: Flash chromatography (EtOAc/Hexane).

    • Product: 6-benzyl-2-oxa-6-azaspiro[3.3]heptane.

Phase 3: Deprotection & Salt Formation
  • Hydrogenation: Dissolve benzyl-protected spirocycle in MeOH. Add

    
     (10 wt%) and stir under 
    
    
    atmosphere (1 atm) for 6 hours.
  • Filtration: Filter through Celite to remove catalyst.

  • Salt Formation: Add oxalic acid (0.5 eq) in acetone. The oxalate salt precipitates as a white solid.

  • Validation:

    
     (DMSO-
    
    
    ) should show characteristic oxetane doublets at
    
    
    4.5-4.8 ppm and azetidine signals at
    
    
    3.8-4.2 ppm.

Strategic Implementation: Decision Matrix

When should a medicinal chemist deploy a spirocyclic core? Use this logic flow to assess suitability.

DecisionMatrixStartLead Optimization IssueQ1Is Solubility < 50 µM?Start->Q1Q2Is Metabolic Clearance High?Q1->Q2NoAction1Deploy Spiro[3.3]heptane(Disrupt Crystal Lattice)Q1->Action1YesQ3Is Selectivity Poor?Q2->Q3NoAction2Deploy Spiro-Oxetane(Block Metabolic Soft Spot)Q2->Action2YesAction3Deploy Rigid Spiro-Core(Define Exit Vectors)Q3->Action3YesAction4Standard Bioisosteres(F, Me, etc.)Q3->Action4No

Figure 2: Strategic decision tree for implementing spirocyclic scaffolds in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry. Link

  • Stotani, S., et al. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Diazaspiro[3.4]octane is a saturated spirocyclic diamine that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold that can be exploited to explore novel chemical space and develop drug candidates with improved pharmacological profiles, such as enhanced target selectivity and optimized physicochemical properties. This document provides a comprehensive guide for the synthesis of 1,5-diazaspiro[3.4]octane dihydrochloride, offering a detailed, step-by-step protocol based on established synthetic strategies for analogous spirocyclic systems.

Proposed Synthetic Pathway

The synthesis of 1,5-diazaspiro[3.4]octane dihydrochloride is envisioned to proceed through a four-step sequence, starting from cyclobutanone. The key strategic elements include the formation of a dinitrile intermediate, followed by its reduction to the corresponding diamine, cyclization to form the spirocyclic core, and finally, conversion to the dihydrochloride salt.

Synthetic_Pathway A Cyclobutanone B Cyclobutane-1,1-diyldiacetonitrile A->B Knoevenagel-type condensation C 1,1-Bis(2-aminoethyl)cyclobutane B->C Reduction D 1,5-Diazaspiro[3.4]octane C->D Intramolecular cyclization E 1,5-Diazaspiro[3.4]octane dihydrochloride D->E Salt formation

Caption: Proposed synthetic pathway for 1,5-Diazaspiro[3.4]octane dihydrochloride.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutane-1,1-diyldiacetonitrile

This initial step involves a Knoevenagel-type condensation of cyclobutanone with malononitrile, followed by a decyanation reaction.

Materials:

  • Cyclobutanone

  • Malononitrile

  • Piperidine

  • Ethanol

  • Sodium ethoxide

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclobutanone (1.0 eq) and malononitrile (2.2 eq) in ethanol.

  • Condensation: Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue contains the dicyanomethylene cyclobutane intermediate.

  • Decyanation Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (2.5 eq) in anhydrous toluene.

  • Decyanation Reaction: Add the crude intermediate from the previous step to the sodium ethoxide solution and heat the mixture to reflux for 8-12 hours.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and carefully quench with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford cyclobutane-1,1-diyldiacetonitrile.

Protocol 2: Synthesis of 1,1-Bis(2-aminoethyl)cyclobutane

This step involves the reduction of the dinitrile to the corresponding diamine using a powerful reducing agent.

Materials:

  • Cyclobutane-1,1-diyldiacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Dinitrile: Cool the suspension to 0 °C in an ice bath. Dissolve cyclobutane-1,1-diyldiacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration and Extraction: A white precipitate of aluminum salts will form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether.

  • Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,1-bis(2-aminoethyl)cyclobutane. This product is often used in the next step without further purification.

Protocol 3: Synthesis of 1,5-Diazaspiro[3.4]octane

This step involves the intramolecular cyclization of the diamine to form the spirocyclic core. This can often be achieved thermally or with a suitable catalyst.

Materials:

  • 1,1-Bis(2-aminoethyl)cyclobutane

  • High-boiling point solvent (e.g., xylene or mesitylene)

  • Optional: Catalyst (e.g., a Lewis acid or a transition metal catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1,1-bis(2-aminoethyl)cyclobutane (1.0 eq) in a high-boiling point solvent such as xylene.

  • Cyclization: Heat the solution to reflux and monitor the reaction for the evolution of ammonia (if applicable, depending on the exact cyclization mechanism which may involve an intermediate imine formation). The reaction time can vary significantly and should be monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude 1,5-diazaspiro[3.4]octane can be purified by vacuum distillation or column chromatography.

Protocol 4: Synthesis of 1,5-Diazaspiro[3.4]octane Dihydrochloride

The final step is the formation of the dihydrochloride salt for improved stability and handling.

Materials:

  • 1,5-Diazaspiro[3.4]octane

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Procedure:

  • Salt Formation: Dissolve the purified 1,5-diazaspiro[3.4]octane (1.0 eq) in anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a slight excess (2.2 eq) of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Precipitation and Isolation: A white precipitate of 1,5-diazaspiro[3.4]octane dihydrochloride should form. Stir the suspension at 0 °C for 30 minutes.

  • Washing and Drying: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Data Summary

The following table summarizes the key parameters for the proposed synthesis. Note that these are starting points and may require optimization.

StepReactantsKey Reagents/SolventsTemperature (°C)Reaction Time (h)Expected Yield (%)
1Cyclobutanone, MalononitrilePiperidine, Ethanol, Sodium ethoxide, TolueneReflux12-1850-70
2Cyclobutane-1,1-diyldiacetonitrileLiAlH₄, Anhydrous THFReflux12-1870-85
31,1-Bis(2-aminoethyl)cyclobutaneXyleneReflux24-4840-60
41,5-Diazaspiro[3.4]octaneHCl, Anhydrous Diethyl Ether0 to RT0.5-1>95

Mechanism and Rationale

The proposed synthesis is based on a logical sequence of well-established organic reactions.

  • Step 1: The Knoevenagel condensation provides a reliable method for forming carbon-carbon bonds at the alpha position of a ketone. The subsequent decyanation under basic conditions is a known transformation to yield the dinitrile.

  • Step 2: The reduction of nitriles to primary amines is a standard transformation, and LiAlH₄ is a powerful and effective reagent for this purpose. The use of anhydrous conditions is critical to prevent quenching of the reagent.

  • Step 3: The intramolecular cyclization of the resulting diamine is expected to proceed via the formation of an intermediate imine followed by nucleophilic attack of the second amino group. The use of a high-boiling point solvent and a Dean-Stark trap helps to drive the reaction towards the cyclized product by removing water.

  • Step 4: The formation of the dihydrochloride salt is a standard procedure to convert the basic free amine into a stable, crystalline solid that is easier to handle and purify.

Safety and Handling

  • Cyclobutanone: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Malononitrile: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Hydrochloric acid (HCl): Corrosive. Handle with care and appropriate PPE.

All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

References

While a direct synthesis of 1,5-diazaspiro[3.4]octane is not cited, the principles and reactions are based on general organic chemistry knowledge and syntheses of related spirocyclic amines. For further reading on the synthesis of spirocyclic systems and related reactions, the following resources are recommended:

  • Krapcho, A. P.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Larock, R. C. (1999).
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. (2025, August 5). Retrieved from [Link][1]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. (n.d.). Retrieved from [Link][2]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. (2025, August 7). Retrieved from [Link][3]

Sources

Functionalization Strategies for 1,5-Diazaspiro[3.4]octane Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the functionalization strategies for 1,5-diazaspiro[3.4]octane , a distinct spirocyclic scaffold characterized by a geminal diamine (aminal) core where both nitrogen atoms are attached to the quaternary spiro carbon.

Note on Isomerism: This guide specifically addresses the 1,5-isomer (N1 in azetidine, N5 in pyrrolidine, both adjacent to the spiro center). If your target is the more common "piperazine surrogate" (2,6-diazaspiro[3.4]octane), the reactivity profile differs significantly due to the absence of the aminal linkage.

Executive Summary

The 1,5-diazaspiro[3.4]octane scaffold presents a unique challenge in medicinal chemistry: it is a cyclic spiro-aminal . Unlike its distal isomers (e.g., 2,6-diazaspiro), the 1,5-isomer possesses two nitrogen atoms (N1 and N5) that share a single carbon atom (C4). This proximity creates strong electronic coupling (inductive effects) and steric crowding.

Successful functionalization relies on exploiting the subtle differences between the strained azetidine nitrogen (N1) and the less strained pyrrolidine nitrogen (N5) .

  • N5 (Pyrrolidine): More nucleophilic, more basic, and kinetically accessible.

  • N1 (Azetidine): Less nucleophilic due to higher s-character of the lone pair and ring strain; often requires catalysis or deprotonation to react.

  • Core Stability: The aminal linkage is susceptible to hydrolysis under aqueous acidic conditions. Protocols must prioritize non-aqueous or basic conditions.

Structural & Reactivity Analysis

The N1 vs. N5 Dichotomy

The two nitrogen atoms are chemically distinct despite their geminal positioning.

FeatureN1 (Azetidine Nitrogen) N5 (Pyrrolidine Nitrogen)
Ring Size 4-membered (Strained)5-membered (Envelope)
Hybridization High s-character lone pairHigh p-character lone pair
Basicity (pKa) Lower (Less reactive)Higher (More reactive)
Nucleophilicity LowHigh
Steric Environment Adjacent to quaternary CAdjacent to quaternary C
Primary Strategy Late-stage modification or Pd-catalysisFirst-pass alkylation/acylation
The Aminal Stability Warning

The N1-C4-N5 linkage forms a cyclic aminal. While stabilized by the ring structure, it remains vulnerable to acid-catalyzed hydrolysis, which would open the rings to form a ketone and diamines.

  • Avoid: Strong aqueous acids (HCl/H2O, H2SO4) at high temperatures.

  • Preferred: TFA/DCM (anhydrous) for deprotection; Basic conditions for coupling.

Functionalization Workflows

Strategy A: Sequential Functionalization (Exploiting Nucleophilicity)

Because N5 is more nucleophilic, it can be selectively functionalized in the presence of N1 without protecting groups, provided the electrophile is limiting (1.0 equiv).

Strategy B: Orthogonal Protection (The Synthetic Standard)

For complex library synthesis, it is safer to start with a scaffold where N5 is protected (e.g., tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate ). This forces reaction at N1 (often requiring forcing conditions) or allows N1 protection followed by N5 deprotection.

Strategy C: Metal-Catalyzed Arylation (Buchwald-Hartwig)

N1 is a poor nucleophile for S_N2 or S_NAr reactions. Palladium-catalyzed cross-coupling is the most reliable method to arylate N1.

Decision Pathways (Visualized)

G Start Start: 1,5-Diazaspiro[3.4]octane (Free Base or Mono-Protected) Check Is N5 Protected? Start->Check FreeBase Free Base (N1-H, N5-H) Check->FreeBase No Protected N5-Boc / N5-Cbz Check->Protected Yes N5_Select Reaction at N5 (Major) (Alkylation/Acylation) FreeBase->N5_Select 1.0 eq Electrophile (Kinetic Control) N1_Select Reaction at N1 (Minor) (Requires N5-Blocking) FreeBase->N1_Select Excess Electrophile (Over-alkylation risk) Final Final Scaffold: N1-R, N5-R' N5_Select->Final Step 2: N1 Funct. N1_Funct Functionalize N1 (Pd-Catalysis / Strong Base) Protected->N1_Funct Arylation / Alkylation Deprotect Deprotect N5 (TFA/DCM or H2/Pd) N1_Funct->Deprotect Deprotect->Final

Caption: Logical flow for selective functionalization based on starting material protection status.

Detailed Experimental Protocols

Protocol 1: Selective N5-Alkylation (Kinetic Control)

Objective: Selectively alkylate the pyrrolidine nitrogen (N5) in the presence of the free azetidine nitrogen (N1). Mechanism: Exploits the higher basicity and nucleophilicity of N5.

Reagents:

  • 1,5-Diazaspiro[3.4]octane (Free base)[1]

  • Alkyl Halide (1.0 equiv)[2][3]

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: DCM (Dichloromethane) or MeCN (Acetonitrile)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 1,5-diazaspiro[3.4]octane in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.2 mmol, 209 µL). Cool the solution to 0°C.

  • Electrophile Addition: Add the alkyl halide (1.0 mmol) dropwise over 10 minutes. Crucial: Do not add excess electrophile.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by LC-MS.

    • Note: You should see the mono-alkylated product (N5) as the major peak.

  • Workup: Dilute with DCM, wash with saturated NaHCO3. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH3).

Protocol 2: N1-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Arylate the sterically hindered and less reactive azetidine nitrogen (N1). Prerequisite: N5 must be protected (e.g., N5-Boc).

Reagents:

  • Substrate: tert-Butyl 1,5-diazaspiro[3.4]octane-5-carboxylate[4]

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: XPhos or RuPhos (10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or Dioxane (Anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the N5-Boc substrate (1.0 mmol), Aryl Bromide (1.2 mmol), Pd2(dba)3 (46 mg), XPhos (48 mg), and NaOtBu (144 mg) in a sealable vial.

  • Solvent: Add anhydrous Toluene (4 mL). Seal the vial.

  • Heating: Heat to 100°C for 12–16 hours.

  • Monitoring: Check LC-MS for conversion. The azetidine N is sluggish; if conversion is low, add more catalyst/ligand and heat longer.

  • Workup: Filter through a Celite pad, eluting with EtOAc. Concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 3: N5-Deprotection (Aminal-Safe Conditions)

Objective: Remove the Boc group from N5 without hydrolyzing the spiro-aminal core.

Reagents:

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Procedure:

  • Dissolution: Dissolve the N1-functionalized, N5-Boc intermediate in DCM (10 volumes).

  • Acidolysis: Add TFA (10-20 equivalents) dropwise at 0°C.

  • Reaction: Stir at 0°C to RT for 1-2 hours. Do not heat.

  • Quench: Pour carefully into saturated aqueous NaHCO3 or Na2CO3 (keep pH basic, >9). Rapid neutralization is key to preventing ring opening.

  • Extraction: Extract immediately with DCM/iPrOH (3:1). Dry and concentrate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Opening (Ketone formation) Acidic hydrolysis of aminal.Avoid aqueous acid. Use anhydrous TFA/DCM for deprotection. Neutralize rapidly.
Over-alkylation (N1 & N5) Excess electrophile or high temp.Use strict 1.0 eq of electrophile at 0°C. Use N5-protected starting material.
No Reaction at N1 High s-character/sterics of azetidine.Switch to Pd-catalysis (RuPhos/XPhos). Use strong base (NaH) if alkylating.
Poor Solubility Rigid spiro structure.Use polar aprotic solvents (DMF, DMSO) or DCM/MeOH mixtures.

References

  • Synthesis of Azaspiro[3.4]octanes : Li, D. B.; Rogers-Evans, M.; Carreira, E. M. "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." Organic Letters, 2011 , 13(22), 6134–6136. Link

  • Azetidine Reactivity : Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010 , 49(48), 9052–9067. Link

  • Spirocyclic Scaffolds in Medicinal Chemistry : Zheng, Y.; Tice, C. M.; Singh, S. B. "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters, 2014 , 24(16), 3673–3682. Link

  • Buchwald-Hartwig Amination of Azetidines : Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649. Link

Sources

Application Notes & Protocols: Optimizing Reductive Amination for the Synthesis of Spirocyclic Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocyclic scaffolds, defined by their unique structural feature of two rings connected by a single, fully substituted carbon atom, offer a compelling solution.[1] This arrangement forces the rings into orthogonal planes, creating a rigid, well-defined three-dimensional geometry.[1] Consequently, spirocyclic compounds can enhance key physicochemical properties such as aqueous solubility and metabolic stability while accessing novel intellectual property space.[1][2] Spirocyclic secondary amines, in particular, are privileged motifs found in numerous biologically active compounds and serve as critical building blocks in medicinal chemistry.[2]

The synthesis of these complex amines, however, is not without its challenges, primarily due to the steric hindrance imposed by the spirocyclic core.[2] Reductive amination stands out as one of the most powerful and versatile methods for constructing the crucial C-N bond in these molecules.[3][4] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, avoids the over-alkylation issues common with direct alkylation methods and is favored in green chemistry for its efficiency.[5][6][7] This guide provides an in-depth analysis of the reaction conditions, offers field-proven protocols, and explains the causality behind experimental choices for the successful reductive amination of spirocyclic secondary amines.

Mechanistic Insights: The Iminium Ion Pathway

The reductive amination of a ketone or aldehyde with a secondary amine proceeds through a distinct pathway compared to a primary amine. The reaction is a cornerstone of C-N bond formation and is widely used in the pharmaceutical industry.[3][4]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic secondary amine attacking the electrophilic carbonyl carbon.

  • Hemiaminal Formation: This attack forms a transient hemiaminal (or carbinolamine) intermediate.[7]

  • Iminium Ion Generation: Unlike reactions with primary amines which can dehydrate to a neutral imine, the hemiaminal formed from a secondary amine loses a molecule of water under weakly acidic conditions to generate a positively charged iminium ion.[5] This step is often the rate-limiting part of the sequence, especially with sterically hindered substrates like spirocycles.

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[5]

The key to a successful reaction is the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[8][9]

Reductive_Amination_Mechanism cluster_intermediate Intermediates cluster_product Product Ketone Ketone/Aldehyde (R₂C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R'₂NH SecAmine Spirocyclic Secondary Amine (R'₂NH) Iminium Iminium Ion [R₂C=N⁺R'₂] Hemiaminal->Iminium - H₂O TertAmine Spirocyclic Tertiary Amine Iminium->TertAmine + [H⁻] (Reduction)

Caption: General mechanism for reductive amination with a secondary amine.

Selecting the Optimal Reducing Agent and Conditions

The choice of reducing agent is paramount and is dictated by the reactivity of the carbonyl and amine partners, functional group tolerance, and operational simplicity. For sterically demanding spirocyclic secondary amines, mild and selective hydride reagents are generally the most effective.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Reagent of Choice

Sodium triacetoxyborohydride (STAB) has emerged as the preeminent reagent for reductive aminations due to its remarkable selectivity and mild nature.[10][11]

  • Causality of Selection: The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride.[9] This makes STAB incapable of reducing most aldehydes and ketones at a significant rate but highly effective at reducing the more electrophilic iminium ion intermediate.[8][9] This chemoselectivity allows the reaction to be performed as a direct, one-pot procedure where all components are mixed at the outset.[9]

  • Proven Efficacy: It is effective for a wide range of substrates, including aliphatic ketones and both primary and secondary amines, and tolerates acid-sensitive functional groups like acetals.[10][11]

  • Solvent and Catalyst: The preferred solvent is 1,2-dichloroethane (DCE), though tetrahydrofuran (THF) is also effective.[10][11] For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the crucial iminium ion intermediate.[10][11]

Sodium Cyanoborohydride (NaBH₃CN) - The Classic Alternative

Sodium cyanoborohydride was historically the most common reagent for this transformation.

  • Causality of Selection: Like STAB, NaBH₃CN is a mild reducing agent that is stable in weakly acidic conditions (pH 4-5), which are ideal for iminium ion formation.[8] It selectively reduces the protonated iminium ion much faster than the neutral carbonyl group.[6][8]

  • Limitations: The primary drawback of NaBH₃CN is its high toxicity and the potential to generate hydrogen cyanide gas, particularly under strongly acidic conditions, necessitating careful handling and waste disposal.[6] For this reason, STAB is now favored in most applications.[6] It is typically used with methanol as the solvent.[12]

Catalytic Hydrogenation - The Industrial Standard

For large-scale synthesis, catalytic hydrogenation is an economical and effective method.

  • Causality of Selection: Using hydrogen gas with a metal catalyst (e.g., H₂/Pd, Pt, or Ni) provides high atom economy and avoids stoichiometric metal-hydride waste products.[7][10]

  • Limitations: This method often shows limited functional group tolerance. Reducible groups such as alkenes, alkynes, nitro groups, and some halides may not be compatible.[10] Furthermore, the amine product can sometimes act as a catalyst poison, and achieving high selectivity can be challenging.[7]

Eschweiler-Clarke Reaction Conditions

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines using formaldehyde as the carbonyl source and excess formic acid as the reducing agent.[13][14][15]

  • Mechanism: The reaction proceeds via the standard iminium ion formation, which is then reduced by a hydride transfer from the formate ion, releasing carbon dioxide gas and driving the reaction to completion.[13][15]

  • Key Advantage: A significant advantage is that the reaction cleanly stops at the tertiary amine stage without forming quaternary ammonium salts.[13][14][16] This is because a tertiary amine cannot form another iminium ion.[13][16]

  • Applicability: While classically used for methylation, the principle of using formic acid as a hydride source can be applied more broadly, though it is less general than hydride reagents.

Comparative Summary of Reaction Conditions

ReagentTypical SolventCatalyst/AdditiveTemperatureProsCons
NaBH(OAc)₃ (STAB) DCE, THF[10][11]Acetic Acid (optional)[10]Room Temp.Excellent selectivity, mild, one-pot procedure, low toxicity.[6][9][10]Higher cost, moisture sensitive.[12]
NaBH₃CN Methanol[12]Mild Acid (pH 4-5)[8]Room Temp.Good selectivity, water-tolerant.[12]Highly toxic (cyanide), environmental concerns.[6]
Catalytic Hydrogenation Alcohols, EtOAcPd/C, PtO₂, Raney NiRoom Temp. to elevatedHigh atom economy, scalable, inexpensive.[10]Limited functional group tolerance, potential for catalyst poisoning.[7]
Formic Acid / HCHO Aqueous, neat[13]NoneRefluxPrevents over-alkylation, inexpensive reagents.[13][14]Limited to methylation, harsh conditions (heat), narrow scope.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the reductive amination of a spirocyclic secondary amine with a ketone and is adapted from established methodologies.[10][11][17]

Materials:

  • Spirocyclic secondary amine (1.0 equiv)

  • Ketone or aldehyde (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 1.0 equiv for unreactive ketones)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Protocol_Workflow Start 1. Setup & Inert Atmosphere Combine 2. Combine Amine & Carbonyl in DCE Start->Combine AddSTAB 3. Add STAB Portion-wise Combine->AddSTAB Stir 4. Stir at RT (2-24h) AddSTAB->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Reaction Incomplete Quench 6. Quench with sat. NaHCO₃ Monitor->Quench Reaction Complete Extract 7. Extract with DCM/EtOAc Quench->Extract Wash 8. Wash Organic Layer with Brine Extract->Wash Dry 9. Dry over Na₂SO₄ & Filter Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify via Chromatography Concentrate->Purify End 12. Characterize Product Purify->End

Caption: Standard workflow for a STAB-mediated reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the spirocyclic secondary amine (1.0 equiv) and the ketone/aldehyde (1.1 equiv).

  • Solvent Addition: Add anhydrous DCE to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Begin stirring the mixture.

  • Catalyst Addition (Optional): If reacting with a sterically hindered or electronically deactivated ketone, add glacial acetic acid (1.0 equiv) and stir the mixture for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

  • Workup - Quench: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

  • Workup - Wash & Dry: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired spirocyclic tertiary amine.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This indirect method is useful when the carbonyl is particularly sensitive to reduction or when using the less selective but cheaper NaBH₄.[6][10]

Materials:

  • Same as Protocol 1, but with Sodium Borohydride (NaBH₄) and Methanol (MeOH).

Step-by-Step Methodology:

Step A: Imine/Iminium Formation

  • Combine the spirocyclic secondary amine (1.0 equiv) and ketone/aldehyde (1.1 equiv) in a round-bottom flask.

  • Add methanol as the solvent and a dehydrating agent like molecular sieves.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours to drive the formation of the iminium ion. Monitor the disappearance of the carbonyl starting material.

Step B: Reduction 4. Cool the reaction mixture to 0 °C in an ice bath. 5. Slowly and portion-wise, add sodium borohydride (1.5-2.0 equiv) to the stirring solution. Be cautious of gas evolution (hydrogen). 6. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC/LC-MS). 7. Perform the same quench, extraction, and purification steps as described in Protocol 1 (Steps 6-9).

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider adding acetic acid (for STAB reactions) to catalyze iminium ion formation. For the two-step protocol, ensure the initial dehydration step is complete before adding the reducing agent. Steric hindrance is the primary challenge; increasing reaction time or temperature (modestly) may be necessary.

  • Competing Carbonyl Reduction: This is a common side product, especially with NaBH₄.[10] Using the highly selective STAB reagent is the best way to mitigate this.[9][10] If using NaBH₄, ensure iminium formation is complete before its addition and maintain a low temperature during the reduction.

  • Amine Reactivity: Weakly basic amines can be slow to react. The addition of a Lewis acid [ex. Ti(iPrO)₄ or ZnCl₂] can sometimes improve yields for less reactive substrates, particularly when using NaBH₃CN.[12]

  • Solvent Choice: DCE is often superior to THF as reactions tend to be faster.[10][11] Methanol should be avoided with STAB as it can lead to reagent decomposition.[12]

Conclusion

The reductive amination of spirocyclic secondary amines is a highly effective transformation that provides access to structurally complex and medicinally relevant molecules. Success hinges on a rational choice of reaction conditions tailored to the sterically demanding nature of the substrate. Sodium triacetoxyborohydride (STAB) in DCE stands as the premier method, offering a mild, selective, and operationally simple one-pot protocol. By understanding the underlying mechanism and the specific roles of each reagent, researchers can effectively troubleshoot and optimize this critical reaction to advance their synthetic and drug discovery programs.

References

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  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

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Peptide coupling reactions using 1,5-Diazaspiro[3.4]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Application of 1,5-Diazaspiro[3.4]octane Dihydrochloride in Peptide Coupling Reactions

Foreword: Pioneering New Reagents in Peptide Synthesis

The synthesis of peptides is a cornerstone of drug discovery and biomedical research. The efficiency, purity, and stereochemical integrity of a synthetic peptide are critically dependent on the reagents used to form the amide bond. While a robust toolkit of coupling reagents, additives, and bases exists, the search for novel agents that offer improved performance, unique reactivity, or solutions to challenging couplings—such as those involving sterically hindered amino acids—is a continuous endeavor.

This document introduces 1,5-Diazaspiro[3.4]octane, a unique spirocyclic diamine, as an investigational reagent for peptide coupling reactions. Its rigid, three-dimensional structure distinguishes it from conventional linear or monocyclic amine bases used in peptide synthesis.[1] This guide, intended for researchers and drug development professionals, provides a theoretical framework, potential mechanisms of action, and detailed investigational protocols to evaluate its efficacy as both a base and a catalytic additive in amide bond formation.

Scientific Foundation: Understanding the Reagent and Reaction

The Unique Structural Attributes of 1,5-Diazaspiro[3.4]octane

Spirocyclic scaffolds are prized in medicinal chemistry for imparting conformational rigidity and three-dimensionality to molecules, which can enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2] 1,5-Diazaspiro[3.4]octane features two nitrogen atoms positioned within a compact and sterically defined framework. This structure suggests several potential advantages:

  • Defined Basicity: The electronic environment and constrained geometry may afford a unique pKa profile compared to standard acyclic bases like diisopropylethylamine (DIPEA).

  • Solubility: The spirocyclic nature could influence solubility in common organic solvents used for peptide synthesis, such as Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Stereo-electronic Control: The fixed spatial orientation of the nitrogen lone pairs might influence the transition state of the coupling reaction, potentially impacting reaction rates and suppression of racemization.

The Core Mechanism of Peptide Coupling

Peptide bond formation is not a spontaneous reaction; it requires the "activation" of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. This is typically achieved using a coupling reagent, often in conjunction with an additive.

A standard carbodiimide-mediated coupling (e.g., using EDC or DIC) proceeds as follows:

  • Activation: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: This intermediate can be directly attacked by the amine of the second amino acid to form the peptide bond.

  • The Role of Additives: The O-acylisourea is unstable and can rearrange into an unreactive N-acylurea or lead to racemization of the activated amino acid.[3] Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® intercept the O-acylisourea to form a more stable, yet still reactive, active ester. This intermediate is less prone to side reactions and racemization before being aminolyzed to form the desired peptide.[4]

Proposed Role of 1,5-Diazaspiro[3.4]octane

We hypothesize that 1,5-Diazaspiro[3.4]octane can function in two distinct, non-mutually exclusive roles. It is supplied as a dihydrochloride salt, which must be neutralized in situ or prior to use to generate the active free-base form.

  • As an Organic Base: The free diamine can act as a proton scavenger to neutralize the protonated amine component and any acidic byproducts generated during the reaction. Its unique structure may offer advantages over bulky tertiary amines like DIPEA, which are known to sometimes cause side reactions.

  • As a Nucleophilic Additive: Similar to HOBt, one of the secondary amine moieties could, in principle, attack the O-acylisourea intermediate to form a reactive spirocyclic-acylurea species. This could then be attacked by the incoming amino acid. However, this role is more speculative due to the significant risk of the diamine itself being acylated, leading to chain termination. Careful stoichiometric control is paramount.

The diagram below illustrates the proposed mechanistic pathways for evaluation.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_pathway1 Pathway 1: Direct Coupling cluster_pathway2 Pathway 2: Additive-Mediated cluster_hypothesis Hypothesized Role of 1,5-Diazaspiro[3.4]octane RCOOH R-COOH (Amino Acid 1) Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea +EDC EDC EDC Peptide1 Peptide Bond Acylisourea->Peptide1 + H₂N-R' ActiveEster Active Ester (e.g., OBt-ester) Acylisourea->ActiveEster + Additive SpiroActive Spiro-Active Intermediate (Hypothetical) Acylisourea->SpiroActive + Spiro-Diamine (Additive Role) Amine H₂N-R' (Amino Acid 2) Amine->Peptide1 Peptide2 Peptide Bond Amine->Peptide2 Additive Additive (e.g., HOBt) ActiveEster->Peptide2 + H₂N-R' SpiroDiamine 1,5-Diazaspiro[3.4]octane (Free Base) SpiroActive->Peptide2 BaseRole Acts as Base (Proton Scavenger) for all pathways

Caption: Proposed mechanisms for peptide coupling and hypothesized roles for 1,5-Diazaspiro[3.4]octane.

Experimental Design & Protocols

The following protocols are designed as a starting point for investigating the utility of 1,5-Diazaspiro[3.4]octane dihydrochloride. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Preparation of 1,5-Diazaspiro[3.4]octane Free Base Stock Solution

The dihydrochloride salt is not active as a base. The free base must be generated for use.

  • Reagents: 1,5-Diazaspiro[3.4]octane dihydrochloride, Diisopropylethylamine (DIPEA), Anhydrous DMF.

  • Procedure:

    • To a solution of 1,5-Diazaspiro[3.4]octane dihydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • This solution, containing the free diamine and diisopropylethylammonium chloride, can be used directly in coupling reactions. The concentration should be adjusted based on the desired reaction scale.

Protocol 1: Evaluation as a Primary Base

This protocol evaluates the diamine as a direct replacement for a conventional base like DIPEA in a standard carbodiimide coupling.

ReagentEquivalentsMolar Amount (mmol)
Boc-Phe-OH (N-protected Amino Acid)1.00.5
H-Ala-OMe·HCl (Amine Component)1.00.5
EDC·HCl (Coupling Reagent)1.10.55
HOBt (Additive)1.10.55
1,5-Diazaspiro[3.4]octane (Free Base)1.10.55
Anhydrous DMF-5 mL

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Boc-Phe-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and HOBt (1.1 eq).

  • Dissolution: Add anhydrous DMF (to achieve a ~0.1 M concentration) and stir until all solids are dissolved. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add the prepared 1,5-Diazaspiro[3.4]octane free base solution (1.1 eq) dropwise. Stir for 10 minutes.

  • Activation: Add EDC·HCl (1.1 eq) in a single portion.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude dipeptide by flash column chromatography. Analyze the final product for yield, purity (LC-MS), and enantiomeric excess (chiral HPLC) to assess racemization.

Control Experiment: Repeat the exact protocol, but replace the 1,5-Diazaspiro[3.4]octane free base with DIPEA (2.1 eq, to account for the HCl salt of the amine component) for a direct comparison of performance.

Protocol 2: Evaluation as a Coupling Additive

This more speculative protocol investigates if the diamine can replace HOBt as a catalytic additive.

ReagentEquivalentsMolar Amount (mmol)
Boc-Phe-OH (N-protected Amino Acid)1.00.5
H-Ala-OMe·HCl (Amine Component)1.00.5
EDC·HCl (Coupling Reagent)1.10.55
1,5-Diazaspiro[3.4]octane (Free Base)1.10.55
DIPEA (Base)1.10.55
Anhydrous DMF-5 mL

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask, combine Boc-Phe-OH (1.0 eq) and the 1,5-Diazaspiro[3.4]octane free base solution (1.1 eq) in anhydrous DMF. Stir for 10 minutes at 0 °C.

  • Activation: Add EDC·HCl (1.1 eq) and stir the pre-activation mixture for 15 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve H-Ala-OMe·HCl (1.0 eq) in a small amount of DMF and add DIPEA (1.1 eq). Add this solution to the main reaction flask.

  • Reaction & Workup: Follow steps 5-9 from Protocol 1.

  • Critical Analysis: Pay close attention to LC-MS analysis for byproducts, specifically the mass corresponding to the acylated 1,5-Diazaspiro[3.4]octane.

Data Interpretation and Workflow

Success will be determined by a combination of high yield, high purity, and minimal racemization compared to standard protocols.

Expected Outcomes and Troubleshooting
ObservationPotential CauseSuggested Action
Low Yield / Incomplete Reaction Insufficient basicity or catalytic activity of the spiro-diamine.Increase reaction time or temperature (e.g., to 40 °C). Increase stoichiometry of the diamine or coupling reagent.
Significant Racemization The spiro-diamine does not effectively suppress oxazolone formation.This may indicate it is unsuitable as a primary additive. Revert to its use as a base with a standard additive.
Detection of Acylated Diamine Byproduct The diamine is acting as a nucleophile (chain terminator) rather than a catalyst/base.Reduce the stoichiometry of the diamine. Change the order of addition (add the diamine last).
Formation of N-acylurea The diamine is ineffective as an additive, allowing the O-acylisourea to rearrange.This indicates failure in the additive role. Focus on its evaluation as a base only.
General Evaluation Workflow

The following diagram outlines the logical flow for evaluating a novel reagent in peptide coupling.

Evaluation_Workflow start Start: Define Model Reaction (e.g., Boc-Phe-OH + H-Ala-OMe) prep_reagent Prepare Free Base of 1,5-Diazaspiro[3.4]octane start->prep_reagent protocol1 Execute Protocol 1: Evaluate as Base vs. DIPEA prep_reagent->protocol1 protocol2 Execute Protocol 2: Evaluate as Additive vs. HOBt prep_reagent->protocol2 analysis Analyze Results: - Yield - Purity (LC-MS) - Racemization (Chiral HPLC) protocol1->analysis protocol2->analysis decision1 Performance as Base? analysis->decision1 decision2 Performance as Additive? analysis->decision2 optimize Optimize Conditions: (Stoichiometry, Time, Temp) decision1->optimize Promising but Sub-optimal fail1 Conclusion: Not a suitable base decision1->fail1 Poor success1 Conclusion: Viable alternative base decision1->success1 Superior or Equivalent fail2 Conclusion: Not a suitable additive decision2->fail2 Ineffective or Forms Byproducts success2 Conclusion: Viable novel additive decision2->success2 Effective & No Side Products optimize->protocol1

Caption: Experimental workflow for evaluating 1,5-Diazaspiro[3.4]octane in peptide synthesis.

Conclusion

1,5-Diazaspiro[3.4]octane dihydrochloride represents an intriguing, structurally novel candidate for application in peptide synthesis. Its rigid, spirocyclic framework offers the potential for unique reactivity as either an organic base or a coupling additive. The primary challenge lies in managing its inherent nucleophilicity to prevent unwanted side reactions. The investigational protocols and evaluation framework provided in this guide offer a systematic approach for researchers to explore the utility of this reagent. Successful validation could add a valuable new tool to the arsenal of synthetic peptide chemists, particularly for challenging coupling scenarios where conventional reagents fall short.

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Application Notes and Protocols for Buchwald-Hartwig Amination of Spiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spiro[3.4]octane Scaffolds and the Power of C-N Bond Formation

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly attractive class of motifs due to their inherent three-dimensionality.[1] This rigid, non-planar geometry can lead to improved target selectivity, enhanced metabolic stability, and better overall drug-like properties.[1] Among these, the spiro[3.4]octane framework, featuring a fused cyclobutane and cyclopentane ring system, offers a unique and desirable vectoral orientation of substituents in three-dimensional space.[2]

The introduction of amine functionalities onto this spirocyclic core is a critical step in the synthesis of a wide array of biologically active molecules. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[3][4] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the synthesis of aryl and alkyl amines from aryl/alkyl halides and a broad range of amine coupling partners.[4][5] Its development has revolutionized the synthesis of countless pharmaceuticals and functional materials by offering a reliable alternative to harsher, more traditional methods of C-N bond formation.[3]

This application note provides detailed protocols and expert insights into the application of the Buchwald-Hartwig amination for the synthesis of spiro[3.4]octane derivatives, a critical transformation for medicinal chemists and drug development professionals.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is initiated by the in-situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst.

The key steps of the catalytic cycle are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the spiro[3.4]octyl halide (e.g., bromide or iodide), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex, which yields the desired aminated spiro[3.4]octane product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

It is crucial to recognize that side reactions can occur. For instance, β-hydride elimination from the palladium-amido intermediate can lead to the formation of an enamine and a hydrodehalogenated arene, which can be a significant issue with certain substrates.[3] The judicious choice of ligands is critical to suppress such unwanted pathways. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination and enhance the stability of the catalytic species.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step guide for the Buchwald-Hartwig amination of a representative 6-bromo-spiro[3.4]octane substrate with both a primary and a secondary amine. These protocols are based on established principles of the Buchwald-Hartwig reaction and are designed to serve as a robust starting point for optimization.

Protocol 1: Amination of 6-Bromo-spiro[3.4]octane with a Primary Amine (e.g., Aniline)

This protocol outlines a general procedure for the coupling of a primary arylamine with 6-bromo-spiro[3.4]octane.

Reaction Scheme:

Br + HN(CH2CH2)2O ---[Pd catalyst, Ligand, Base, Solvent, Heat]--> N(CH2CH2)2O-spiro[3.4]octane

Caption: General workflow for Buchwald-Hartwig amination of spiro[3.4]octane derivatives.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate ligand/base combination- Use a pre-catalyst or ensure complete reduction of Pd(II) source.- Thoroughly degas solvent and use proper Schlenk/glovebox techniques.- Use freshly distilled/dried solvents and high-purity reagents.- Screen a variety of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
Formation of Side Products (e.g., hydrodehalogenation) - β-hydride elimination is competitive- Presence of water- Use a bulkier ligand to favor reductive elimination.- Ensure anhydrous reaction conditions.
Decomposition of Starting Material or Product - Reaction temperature is too high- Base is too strong for functional groups present- Lower the reaction temperature and extend the reaction time.- Use a weaker base such as K₂CO₃ or K₃PO₄.
Difficulty in Product Purification - Similar polarity of product and byproducts/starting materials- Optimize the reaction to achieve full conversion.- Explore different chromatographic techniques (e.g., reverse-phase HPLC).

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of aminated spiro[3.4]octane derivatives, which are of significant interest in medicinal chemistry. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. By understanding the underlying mechanism and considering the key reaction parameters, scientists can effectively navigate the challenges and unlock the full potential of this versatile C-N bond-forming reaction to access novel and valuable spirocyclic compounds.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Garg, N. K., et al. (2017). Amination of Aryl Alcohol Derivatives.
  • Royal Society of Chemistry. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]

  • MDPI. (2015). Green Chemistry Approach for Efficient Synthesis of Some New Spiro [Indoline- 3,4'-Pyran] Derivatives and Prediction their Biolo -. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ChemRxiv. (2021). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Center for Biotechnology Information. (2012). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

  • National Center for Biotechnology Information. (2015). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. [Link]

  • Clausius Scientific Press. (2019). Synthesis of aniline analogs containing different secondary amines. [Link]

  • Google Patents. (2008).
  • Google Patents. (2011). Processes for the synthesis of tertiary amines.
  • Google Patents. (2012).
  • ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. [Link]

  • National Center for Biotechnology Information. (2025). Recent Green and Sustainable Pd‐Catalyzed Aminations. [Link]

  • National Center for Biotechnology Information. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ResearchGate. (2016). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. [Link]

  • Organic Syntheses. (2016). Palladium-Catalyzed Direct Amination of Allylic Alcohols at Room Temperature. [Link]

  • International Journal of PharmTech Research. (2009). Synthesis and Biological Activities of Glycoconjugated Spiro Triones. [Link]

  • World Intellectual Property Organization. (2012). WO 2012/069948 Al. [Link]

Sources

Preparation of pharmaceutical intermediates using spiro diamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Chiral Resolution of Spirocyclic Diamine Intermediates via Diastereomeric Salt Crystallization

Executive Summary: The "Escape from Flatland"

The pharmaceutical industry is currently undergoing a "Spiro Surge."[1] Moving beyond planar aromatic scaffolds ("flatland") to three-dimensional spirocyclic structures increases the fraction of sp3-hybridized carbons (


).[2][3] This structural shift correlates directly with improved aqueous solubility, lower lipophilicity (LogD), and enhanced metabolic stability by blocking metabolic soft spots [1].

However, spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptanes) present unique process challenges:

  • Synthesizing Quaternary Centers: High energy barriers for ring closure.

  • Stereochemical Complexity: Many spiro scaffolds possess axial chirality or point chirality that requires strict enantiomeric control.

  • Isolation Difficulties: As secondary amines, they are often oils or low-melting solids, making chromatographic purification unscalable.

This guide details a robust protocol for the preparation of chiral spiro diamine intermediates , utilizing diastereomeric salt formation not just for isolation, but for high-yield chiral resolution.

Strategic Design: Why Salt Formation?

In process chemistry, chromatography is a bottleneck. Salt formation converts an oily amine into a crystalline solid, serving two critical functions:

  • Chemical Purification: Rejection of regioisomers and oligomers via the crystal lattice energy.

  • Chiral Resolution: Using a chiral acid (Resolving Agent) to form diastereomeric salts with distinct solubility profiles (

    
    ), allowing the separation of enantiomers via fractional crystallization.
    
Table 1: Physicochemical Advantages of Spiro Diamine Salts
PropertyFree Base (Oil/Amorphous)Salt Form (Crystalline)Process Benefit
Melting Point Often < 50°C> 150°C (Typical)Allows high-temp drying without degradation.
Hygroscopicity High (deliquescent)Tunable (low)Stable weighing and dispensing in GMP suites.
Solubility Lipophilic/Organic solubleWater/Polar solubleEnables aqueous extraction and rejection of non-basic impurities.
Chirality Racemic Mixture (1:[4][5][6]1)Diastereomeric PairEnables separation via thermodynamic solubility differences.[7]

Protocol A: Synthesis of the rac-Spiro Diamine Scaffold

Target Intermediate: rac-1-benzyl-2,6-diazaspiro[3.3]heptane (SD-1). Reaction Type: Double Alkylation / Cyclization.

Note: This protocol assumes the use of a pentaerythritol-derived precursor or similar malonate derivative, a standard route for spiro[3.3] systems [2].

Reagents:

  • 1,3-dichloro-2,2-bis(chloromethyl)propane (Starting Material)

  • Benzylamine (3.0 eq)

  • Sodium Carbonate (

    
    )
    
  • Solvent: Toluene / Water biphasic system.

Step-by-Step Workflow:

  • Nucleophilic Substitution: Charge the tetra-chloride precursor and

    
     into the reactor. Add Toluene/Water (1:1 v/v).
    
  • Amine Addition: Add benzylamine slowly at 80°C. The reaction is exothermic; control temp < 90°C to prevent polymerization.

  • Cyclization: Heat to reflux (110°C) for 12–16 hours. The formation of the two azetidine rings occurs sequentially.

  • Workup: Cool to 25°C. Separate phases. The product (SD-1) is in the organic (Toluene) phase.

  • Drying: Dry organic layer over

    
    .
    
  • Crude Isolation: Evaporate toluene to obtain rac-SD-1 as a viscous yellow oil. Do not distill if thermal stability is unknown.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

This is the critical application step. We will resolve the racemic amine using Di-p-toluoyl-L-tartaric acid (L-DTTA) . Tartaric acid derivatives are "privileged" resolving agents for spiro amines due to their rigid "butterfly" shape, which creates well-defined pockets in the crystal lattice [3].

Phase 1: The Screening (Micro-Scale)

Before bulk processing, determine the optimal solvent.

  • Method: Parallel crystallization in HPLC vials.

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetone, Acetonitrile (ACN).

  • Procedure: Mix rac-SD-1 and L-DTTA (0.5 eq) in solvent. Heat to dissolve, cool to RT.

  • Success Criteria: Solid precipitate forms. Analyze precipitate by Chiral HPLC.[6]

  • Selection: Choose the solvent yielding the highest Enantiomeric Excess (ee) of the solid. For this protocol, we assume EtOH/Water (95:5) is optimal.

Phase 2: Bulk Resolution Protocol

Step 1: Salt Formation

  • Dissolve 100g of crude rac-SD-1 (approx. 0.53 mol) in 500 mL Ethanol (95%) .

  • In a separate vessel, dissolve 102g L-DTTA (0.265 mol, 0.5 eq) in 300 mL Ethanol.

    • Note: Using 0.5 equivalents is crucial ("The Pope-Peachey Method"). It forces the "wrong" enantiomer to remain in solution as the free base, while the "right" enantiomer precipitates as the salt.

  • Heat the amine solution to 60°C.

  • Add the acid solution slowly over 30 minutes. Maintain Temp > 50°C to prevent premature crashing.

Step 2: Controlled Crystallization (The "Swish")

  • Seeding: Once addition is complete, cool to 55°C. Add 0.1% w/w seed crystals of pure (R)-SD-1 L-DTTA salt (if available from screen).

  • Cooling Ramp: Cool at a rate of 5°C/hour down to 20°C.

    • Why? Rapid cooling traps impurities and the wrong diastereomer (kinetic entrapment). Slow cooling allows thermodynamic equilibrium.

  • Aging: Stir at 20°C for 4 hours.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold Ethanol (0°C).

Step 3: Recrystallization (Polishing)

  • If ee < 98%, recrystallize the wet cake.

  • Reflux in Ethanol (10 volumes) until dissolved. Cool slowly to RT. Filter.

Step 4: Free-Basing (Liberation)

  • Suspend the chiral salt in Water/DCM (1:1).

  • Add NaOH (1M) until aqueous pH > 12.

  • Separate layers. Extract aqueous with DCM x2.

  • Concentrate DCM to yield (R)-SD-1 with >99% ee.

Process Visualization

Diagram 1: The Resolution Workflow

This diagram illustrates the logic flow from racemic synthesis to isolated chiral intermediate.

ResolutionWorkflow Racemate Crude rac-Spiro Diamine (Yellow Oil) Screening Solvent/Acid Screening (Micro-scale) Racemate->Screening Define System SaltForm Salt Formation (0.5 eq L-DTTA, EtOH, 60°C) Screening->SaltForm Select L-DTTA/EtOH Cooling Controlled Cooling Ramp (-5°C/hr to 20°C) SaltForm->Cooling Filter Filtration & Wash Cooling->Filter Check QC Check (Chiral HPLC) Filter->Check Solid Cake MotherLiq Mother Liquor (Enriched in (S)-isomer) Filter->MotherLiq Filtrate Recryst Recrystallization (Ethanol Reflux) Check->Recryst ee < 98% FreeBase Free-Basing (NaOH / DCM) Check->FreeBase ee > 98% Recryst->Filter Final Pure (R)-Spiro Diamine (>99% ee) FreeBase->Final

Caption: Workflow for the resolution of spiro diamines using the Pope-Peachey half-equivalent method.

Diagram 2: Solubility Thermodynamics

Understanding why the separation works.

SolubilityLogic cluster_0 Solution Phase (Ethanol) cluster_1 Solid Phase R_Amine (R)-Amine Acid L-DTTA R_Amine->Acid Fast Kinetics S_Amine (S)-Amine S_Amine->Acid Slow Kinetics Precipitate (R)-Amine • L-DTTA Salt (Low Solubility) Acid->Precipitate Strong Lattice Energy (Thermodynamic Sink) SolubleSalt (S)-Amine • L-DTTA Salt (High Solubility) Acid->SolubleSalt Weak Interactions (Remains in Solution)

Caption: The thermodynamic sink drives the precipitation of the matched diastereomeric pair.

Analytical Validation Protocols

To ensure the "Trustworthiness" of this application note, the following validation steps are mandatory for the isolated salt.

A. Chiral HPLC Method
  • Column: Daicel Chiralpak IA or IC (Immobilized phases are preferred for amines).

  • Mobile Phase: Heptane / Ethanol / Diethylamine (90:10:0.1). DEA is required to suppress peak tailing of the basic diamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (detecting the benzyl/aryl groups).

B. X-Ray Powder Diffraction (XRPD)
  • Purpose: To confirm a distinct crystalline phase (Salt) vs. physical mixture.

  • Expectation: Sharp, distinct Bragg peaks indicating high crystallinity. An amorphous halo indicates failed salt formation (likely trapped solvent or oil).

References

  • Zheng, Y., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][8] Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [Link]

  • Ager, D. J., et al. (2010). The Development of a Process for the Resolution of Racemic Amines. Organic Process Research & Development, 14(3), 650-656. [Link]

Sources

Application and Protocol Guide for Solvent Selection in Reactions with 1,5-Diazaspiro[3.4]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Spirocyclic Scaffold

1,5-Diazaspiro[3.4]octane is a conformationally constrained diamine that presents a unique three-dimensional architecture of significant interest in medicinal chemistry and materials science. Its rigid spirocyclic core offers a compelling scaffold for the design of novel ligands, catalysts, and pharmaceutical agents. However, this valuable building block is typically supplied as a dihydrochloride salt (1,5-Diazaspiro[3.4]octane 2HCl) to enhance its stability and shelf-life. While advantageous for storage, the salt form presents a critical challenge in its synthetic application: solubility. Amine hydrochlorides are generally insoluble in many common organic solvents, necessitating a thoughtful approach to solvent selection and reaction setup to ensure successful and reproducible outcomes.[1][2][3]

This comprehensive guide provides a detailed exploration of solvent selection for reactions involving 1,5-Diazaspiro[3.4]octane 2HCl. We will delve into the essential preliminary step of converting the dihydrochloride to its freebase form and then examine the nuanced choice of solvents for a variety of common synthetic transformations. The principles and protocols outlined herein are designed to empower researchers to confidently and effectively utilize this promising scaffold in their work.

Part 1: The Critical First Step - Liberation of the Freebase

The dihydrochloride salt of 1,5-Diazaspiro[3.4]octane is a crystalline solid with high polarity, rendering it largely insoluble in a wide range of organic solvents. To engage this diamine in most organic reactions, it must first be converted to its neutral freebase form. This process, often referred to as "freebasing," involves the neutralization of the hydrochloride with a suitable base.[4][5]

The Chemistry of Freebasing
Protocol for Freebasing 1,5-Diazaspiro[3.4]octane 2HCl

This protocol describes a standard liquid-liquid extraction method for the preparation of the freebase.

Materials:

  • 1,5-Diazaspiro[3.4]octane 2HCl

  • Deionized water

  • A suitable base (e.g., 2 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃))

  • An organic extraction solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), or tert-butyl methyl ether (TBME))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 1,5-Diazaspiro[3.4]octane 2HCl in a minimal amount of deionized water in a beaker or flask.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add the aqueous base (e.g., 2 M NaOH) dropwise while stirring. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is >12 to ensure complete deprotonation of both amine hydrochlorides.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of the chosen organic extraction solvent (e.g., DCM).

  • Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer containing the freebase will be the bottom layer if using DCM and the top layer if using EtOAc or TBME.

  • Repeated Extraction: Drain the organic layer into a clean flask. Perform two additional extractions of the aqueous layer with fresh portions of the organic solvent to maximize the recovery of the freebase.

  • Drying: Combine all the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the freebase of 1,5-Diazaspiro[3.4]octane. The freebase is likely to be an oil or a low-melting solid.

  • Storage: The freebase is best used immediately. If storage is necessary, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation.

Part 2: A Guide to Solvent Selection for Key Reactions

With the freebase of 1,5-Diazaspiro[3.4]octane in hand, the choice of solvent becomes paramount for achieving optimal reaction outcomes. The ideal solvent should not only dissolve the reactants but also facilitate the desired chemical transformation while minimizing side reactions.

General Considerations for Solvent Selection:
  • Solubility: The freebase of 1,5-Diazaspiro[3.4]octane, while significantly more soluble in organic solvents than its dihydrochloride salt, will still exhibit a preference for more polar environments due to the presence of the two amine functionalities.

  • Reactivity: The chosen solvent should be inert under the reaction conditions. For example, protic solvents like alcohols may interfere with reactions involving strong bases or highly electrophilic reagents.

  • Reaction Type: The mechanism of the reaction will heavily influence the optimal solvent polarity.

  • Temperature: The boiling point of the solvent must be compatible with the required reaction temperature.

  • Workup: The ease of solvent removal and compatibility with the extraction and purification procedures should also be considered.

Solvent Recommendations for Common Reactions

The following table provides a summary of recommended solvents for common reactions involving 1,5-Diazaspiro[3.4]octane.

Reaction TypeRecommended SolventsRationale & Key Considerations
N-Acylation Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Acetonitrile (MeCN)These polar aprotic solvents are excellent choices for N-acylation as they effectively dissolve the diamine and the acylating agent (e.g., acyl chloride, anhydride). Their aprotic nature prevents the deactivation of the acylating agent.[6][7][8] For less reactive acylating agents, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically added as an acid scavenger.
N-Alkylation (SN2) Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Polar aprotic solvents are highly recommended for SN2 reactions.[9][10][11] They solvate the counter-cation of the base while leaving the nucleophilic amine "naked" and more reactive.[9] Protic solvents should be avoided as they can hydrogen-bond with the amine, reducing its nucleophilicity.[9][10]
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), tert-Butyl methyl ether (TBME)These are the most commonly employed solvents for Buchwald-Hartwig couplings.[12][13][14] Chlorinated solvents and acetonitrile have been reported to inhibit the palladium catalyst and should generally be avoided.[12] The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is also critical and can influence solvent selection due to solubility.[12]
Reductive Amination Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Protic solvents like methanol and ethanol are often suitable for reductive amination with mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). For reactions with STAB, aprotic solvents like DCM or DCE are preferred.
Visualizing the Solvent Selection Process

The following workflow provides a logical decision-making process for selecting an appropriate solvent system.

SolventSelection Start Start: 1,5-Diazaspiro[3.4]octane 2HCl Freebase Generate Freebase (Protocol Part 1) Start->Freebase ReactionType Identify Reaction Type Freebase->ReactionType Acylation N-Acylation ReactionType->Acylation Acylation Alkylation N-Alkylation (SN2) ReactionType->Alkylation Alkylation Coupling Buchwald-Hartwig Coupling ReactionType->Coupling Coupling ReductiveAmination Reductive Amination ReactionType->ReductiveAmination Reductive Amination SolventChoiceAcyl Select Polar Aprotic Solvent: DCM, THF, MeCN Acylation->SolventChoiceAcyl SolventChoiceAlkyl Select Polar Aprotic Solvent: MeCN, DMF, DMSO Alkylation->SolventChoiceAlkyl SolventChoiceCouple Select Aprotic Solvent: Toluene, Dioxane, THF Coupling->SolventChoiceCouple SolventChoiceReductive Select Protic or Aprotic Solvent: MeOH, EtOH, DCM, DCE ReductiveAmination->SolventChoiceReductive

Caption: Decision workflow for solvent selection.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two common reactions involving 1,5-Diazaspiro[3.4]octane, with a focus on the rationale behind the solvent choice.

Protocol 1: N-Acylation of 1,5-Diazaspiro[3.4]octane with an Acyl Chloride

This protocol describes the mono-acylation of the diamine. For di-acylation, at least two equivalents of the acyl chloride and base should be used.

Rationale for Solvent Choice: Dichloromethane (DCM) is chosen as the solvent due to its excellent ability to dissolve both the freebase and the acyl chloride, its inertness under the reaction conditions, and its low boiling point, which facilitates easy removal during workup.

Materials:

  • 1,5-Diazaspiro[3.4]octane (freebase)

  • Acyl chloride (1.0 equivalent)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1,5-Diazaspiro[3.4]octane freebase in anhydrous DCM.

  • Addition of Base: Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acyl Chloride: Dissolve the acyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred solution of the diamine and base at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with two additional portions of DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol describes the palladium-catalyzed mono-arylation of 1,5-Diazaspiro[3.4]octane.

Rationale for Solvent Choice: Toluene is a standard and effective solvent for Buchwald-Hartwig amination reactions.[12][13][15] It has a sufficiently high boiling point to facilitate the reaction, is relatively non-polar to promote the catalytic cycle, and is compatible with the commonly used palladium catalysts and ligands.

Materials:

  • 1,5-Diazaspiro[3.4]octane (freebase)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), 1.5-2.0 equivalents)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox techniques

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere using Schlenk techniques, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk tube or flask.

  • Addition of Reactants: Add the aryl bromide and the 1,5-Diazaspiro[3.4]octane freebase to the reaction vessel.

  • Addition of Solvent: Add anhydrous toluene to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Conclusion

The successful application of 1,5-Diazaspiro[3.4]octane dihydrochloride in organic synthesis is critically dependent on a methodical approach to solvent selection. The preliminary conversion of the dihydrochloride salt to its freebase form is an essential step to ensure solubility and reactivity in organic media. The choice of solvent for subsequent reactions should be guided by the specific requirements of the chemical transformation, with polar aprotic solvents generally being favored for nucleophilic substitution and acylation reactions, and less polar aprotic solvents being the standard for palladium-catalyzed coupling reactions. By following the principles and protocols outlined in this guide, researchers can effectively navigate the challenges associated with this promising spirocyclic scaffold and unlock its full potential in their synthetic endeavors.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Hartwig, J. F. (2010).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Torraca, K. E., & Kuwabe, S. (2001). A Concise and General Method for the Preparation of N-Aryl Amines. Organic Letters, 3(23), 3749–3751. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry, 61(21), 7218–7221. [Link]

  • Laurence, C., & Gal, J.-F. (2010).
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 1,5-Diazaspiro[3.4]octane dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-Diazaspiro[3.4]octane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound, with a specific focus on overcoming its limited solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 1,5-Diazaspiro[3.4]octane dihydrochloride poorly soluble in many common organic solvents?

A: The limited solubility of 1,5-Diazaspiro[3.4]octane dihydrochloride in nonpolar or weakly polar organic solvents stems from its ionic nature. As a dihydrochloride salt, the two amine functional groups in the spirocyclic structure are protonated, forming ammonium cations (R-NH₂⁺). These charged centers, along with the chloride counter-ions (Cl⁻), create a highly polar salt with a strong crystal lattice energy.

Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are significantly less polar than the salt. Consequently, they are poor at solvating the ions and overcoming the energetic barrier required to break down the crystal lattice. In essence, the solvent molecules cannot effectively surround and stabilize the charged components of the salt, leading to poor solubility. Solubility is generally better in more polar solvents such as water, methanol, or ethanol.[1]

Q2: I need to use 1,5-Diazaspiro[3.4]octane in a reaction with a nonpolar organic solvent. What is the most reliable method to achieve solubility?

A: The most effective and widely practiced strategy is to convert the dihydrochloride salt to its corresponding free base, 1,5-Diazaspiro[3.4]octane.[1] The free base is a neutral molecule, significantly less polar than the salt, and thus exhibits much greater solubility in a broader range of organic solvents. This conversion is typically achieved by neutralizing the salt with a suitable base.

This process, often referred to as "freebasing," can be performed in situ just before your reaction or as a separate workup step to isolate the free amine. For many applications, especially in sensitive reactions like peptide couplings or nucleophilic substitutions, generating the free amine immediately before use is recommended to avoid potential degradation or side reactions of the isolated free amine.[1]

Q3: Can I improve the solubility by heating the mixture?

A: Gentle warming can sometimes increase both the rate of dissolution and the overall solubility of a compound.[1][2] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid.[2] However, this approach has its limitations and potential risks:

  • Limited Effect: For highly insoluble salts in nonpolar solvents, heating may only provide a marginal improvement.

  • Degradation: Excessive heat can lead to the thermal degradation of your compound. It is crucial to know the thermal stability of 1,5-Diazaspiro[3.4]octane.

  • Precipitation on Cooling: The compound may dissolve at a higher temperature but precipitate out of the solution as it cools to the reaction temperature, which can complicate your experiment.

Therefore, while gentle heating can be attempted, it is often not a robust solution for significant solubility issues with this type of salt. The effect of temperature on solubility is dependent on the enthalpy of dissolution; for most solids, solubility increases with temperature, but this is not universally true.[2][3][4]

Q4: What about using physical methods like sonication?

A: Sonication, the application of high-frequency sound waves, can be a useful physical method to enhance the rate of dissolution.[5][6][7] The process generates intense mechanical forces through cavitation, which can break down solid agglomerates, reduce particle size, and increase the surface area available for interaction with the solvent.[6][8]

While sonication can accelerate the dissolving process and is beneficial for preparing solutions, it does not change the fundamental equilibrium solubility of the compound in a given solvent.[9] It is a helpful tool, especially for kinetically slow dissolution processes, but it is unlikely to solubilize a compound that is thermodynamically insoluble.

Troubleshooting Guides

Issue 1: The compound remains a suspension in my reaction solvent.

This is the most common issue encountered. The following workflow provides a systematic approach to resolving this problem.

Caption: Troubleshooting workflow for poor solubility.

Protocol 1: In-situ Generation of the Free Base

This method is ideal when the subsequent reaction can tolerate the presence of a tertiary amine hydrochloride salt.

  • Setup: Suspend 1,5-Diazaspiro[3.4]octane dihydrochloride (1.0 equivalent) in your chosen anhydrous organic solvent (e.g., DCM, THF, acetonitrile) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise to the stirred suspension. For the dihydrochloride, you will need slightly more than 2.0 equivalents of the base (e.g., 2.1-2.2 equivalents).

  • Reaction: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. During this time, the solid dihydrochloride salt will react to form the soluble free amine and an insoluble precipitate of the tertiary amine hydrochloride salt (e.g., triethylammonium chloride).[1]

  • Usage: The resulting mixture containing the dissolved free amine can often be used directly in the next step. Alternatively, the precipitated salt can be removed by filtration through a pad of celite.

Protocol 2: Aqueous Workup for Isolation of the Free Base

This method is necessary when the isolated free amine is required for the reaction.

  • Dissolution: Dissolve the 1,5-Diazaspiro[3.4]octane dihydrochloride in a minimal amount of water.

  • Basification: Cool the aqueous solution to 0 °C and slowly add a solution of a strong base, such as 2M sodium hydroxide (NaOH) or saturated potassium carbonate (K₂CO₃), until the pH of the solution is greater than 10.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it three times with a suitable organic solvent (e.g., DCM, ethyl acetate, or a 9:1 mixture of chloroform and isopropanol).

  • Washing and Drying: Combine the organic layers and wash them with brine to remove residual water. Dry the combined organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.

    • Caution: Free amines can be less stable than their hydrochloride salts. It is often best to prepare the free amine immediately before its intended use.[1]

Issue 2: My reaction is sensitive to water and tertiary amines.

If both co-solvents and common bases are incompatible with your reaction chemistry, more advanced strategies may be required.

Alternative Basification Methods
  • Solid-Supported Bases: Use a solid-supported base, such as a basic resin (e.g., Amberlyst A21), to neutralize the hydrochloride salt. The resin can be stirred with the suspension of the salt in the organic solvent. The free amine is released into the solution, and the resin, now containing the bound HCl, can be removed by simple filtration.

  • Propylene Oxide: In some cases, propylene oxide can be used as an HCl scavenger. It reacts with HCl to form 1-chloro-2-propanol, a neutral byproduct.[10] This method avoids the introduction of other bases and their salts. This should be tested on a small scale first to ensure compatibility with your reaction.

Salt Form Exchange

If permitted by the experimental goals, consider exchanging the hydrochloride salt for a salt with a more lipophilic counter-ion (e.g., tosylate, mesylate). Different salt forms can exhibit significantly different solubility profiles.[11][12] This is an advanced technique typically employed during drug development to optimize physicochemical properties.[13][14][15]

Phase-Transfer Catalysis (PTC)

For certain biphasic reactions, a phase-transfer catalyst can be employed. These catalysts, such as quaternary ammonium or phosphonium salts, facilitate the transfer of an ionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs.[16][17][18][19][20] This approach would be highly specific to the type of reaction being performed.

Data Summary

While quantitative solubility data for 1,5-Diazaspiro[3.4]octane dihydrochloride is not widely published, the following table provides a qualitative guide to its expected solubility based on the principles of amine hydrochloride salts.[1]

Solvent ClassExamplesExpected Solubility of Dihydrochloride SaltExpected Solubility of Free BaseRationale
Polar Protic Water, Methanol, EthanolHighModerate to HighThe high polarity and hydrogen bonding ability of these solvents effectively solvate the ions of the salt.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowHighThese solvents have high dielectric constants but lack hydrogen bond donating ability, making them less effective at solvating the chloride anions compared to protic solvents.
Weakly/Non-Polar Dichloromethane (DCM), THF, Toluene, HexaneVery Low / InsolubleHigh to ModerateThe low polarity of these solvents cannot overcome the crystal lattice energy of the ionic salt. The neutral free base is much more compatible.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • E3S Web of Conferences. (2025). The influence of ultrasonic treatment on the solubility of aqueous electrolyte mixtures. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]

  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?. Retrieved from [Link]

  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024, January). Methods to boost solubility. Retrieved from [Link]

  • Chimia. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • Molecules. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July-August). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • IRO Science. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • Journal of Pharmaceutical Sciences. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Retrieved from [Link]

  • Pharmaceutical Development and Technology. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester. Retrieved from [Link]

  • Angene. (n.d.). 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 1,1-dimethylethyl ester. Retrieved from [Link]

Sources

Converting 1,5-Diazaspiro[3.4]octane dihydrochloride to free base form

[1]

Executive Summary & Chemical Context[1][3][4][5][6]

The Challenge: 1,5-Diazaspiro[3.4]octane is a bicyclic diamine containing a strained azetidine ring spiro-fused to a pyrrolidine ring.[1][2] The dihydrochloride salt (

2
  • High Polarity: As a low-molecular-weight diamine, it is highly water-soluble, making standard extraction into non-polar solvents (like diethyl ether or hexanes) inefficient.[2]

  • Air Sensitivity: Like many cyclic secondary amines, the free base avidly absorbs atmospheric

    
     to form carbamic acids (solid "crusts"), often mistaken for degradation.
    
  • Thermal Instability: The strained azetidine ring (

    
     strain energy) makes the molecule susceptible to ring-opening if subjected to excessive heat or strong nucleophiles during workup.[1]
    

The Solution: This guide provides two validated workflows: a Modified Salting-Out Extraction (for general use) and an Ion-Exchange Resin Protocol (for maximum recovery).[1][2]

Technical Data & Properties

PropertyValue / DescriptionImplication for Protocol
Molecular Weight 112.17 g/mol (Free Base) 185.09 g/mol (2HCl Salt)Significant mass loss during conversion (approx. 40%).[1][2]
pKa (Estimated) ~10.5 - 11.0 (Secondary amines)Critical: Aqueous phase must reach pH > 13 to ensure >99% deprotonation.[1][2]
Physical State Free Base: Colorless to pale yellow oil.[2]Do not expect a crystalline solid immediately.[2]
Solubility Water: Miscible DCM: Good Ether: PoorUse DCM or CHCl3/IPA for extraction.[2] Avoid Ether.
Volatility ModerateEvaporate solvents at

to prevent product loss.[1]

Protocol A: Modified Liquid-Liquid Extraction (LLE)

Recommended for scales > 500 mg where standard glassware is preferred.[1][2]

Expert Insight: The "Salting Out" Effect

Because this diamine is highly water-soluble, a simple base extraction will result in low yields (the amine partitions between water and organic layer). We must saturate the aqueous layer with NaCl to disrupt the hydration shell and force the amine into the organic phase.

Step-by-Step Methodology
  • Dissolution: Dissolve the dihydrochloride salt in minimal distilled water (

    
     of salt).
    
  • Basification (The Exotherm):

    • Place the flask in an ice bath (

      
      ).
      
    • Slowly add 10M NaOH or 50% KOH dropwise.[2]

    • Target: pH

      
       13. (Check with high-range pH paper; it should turn dark blue/purple).[1][2]
      
    • Note: Do not use Carbonate bases (

      
      ), as they may not be strong enough and can generate excess gas.[1]
      
  • Salting Out: Add solid NaCl to the aqueous solution until no more dissolves (saturation). Agitate vigorously.

  • Extraction:

    • Extract with DCM (Dichloromethane) or 9:1 DCM:Methanol .[1][2]

    • Volume: Use

      
       solvent per gram of starting material.[1]
      
    • Technique: Shake gently (to avoid emulsions) but thoroughly for 2 minutes per extraction.

  • Drying: Combine organic layers and dry over anhydrous Potassium Carbonate (

    
    ) .
    
    • Why?

      
       is slightly acidic and can bind to amines.[2] 
      
      
      ensures the basicity is maintained.[2]
  • Concentration: Filter and concentrate in vacuo.

    • Crucial: Set water bath to max 30°C . Do not apply high vacuum for prolonged periods after solvent removal to avoid evaporating the volatile free base.

Protocol B: Ion-Exchange Resin (The "Zero-Water" Method)

Recommended for scales < 500 mg or when maximum yield is critical.[1][2]

Expert Insight: Avoiding the Partition Coefficient

This method bypasses the liquid-liquid interface entirely, preventing yield loss to the aqueous phase.[2]

Step-by-Step Methodology
  • Resin Preparation: Use a strong anion exchange resin (e.g., Amberlyst A-26(OH) or Dowex 1X8 in OH form).[1]

    • Wash the resin with Methanol (

      
      ) then Water (
      
      
      ) to activate.[1]
  • Loading: Dissolve the dihydrochloride salt in minimal water/methanol (1:1) and load onto the resin column.[1]

  • Elution:

    • Flush the column with Methanol .[2]

    • The chloride ions bind to the resin; the free base amine elutes in the methanol.[2]

  • Finishing: Concentrate the methanolic fractions in vacuo (Bath < 30°C).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for choosing a protocol and handling the resulting material.

GStartStart: 1,5-Diazaspiro[3.4]octane 2HClScaleCheckCheck Scale & Purity NeedsStart->ScaleCheckMethodAMethod A: LLE (Salting Out)ScaleCheck->MethodA> 500mgStandard LabMethodBMethod B: Ion Exchange ResinScaleCheck->MethodB< 500mgHigh Yield Req.BasifyBasify to pH > 13 (NaOH)+ Saturate with NaClMethodA->BasifyExtractExtract: DCM or CHCl3/IPA (3:1)Basify->ExtractDryDry: K2CO3 (Avoid MgSO4)Extract->DryConcentrateConcentrate in Vacuo(Bath < 30°C)Dry->ConcentrateResinLoadLoad onto Amberlyst A-26 (OH form)MethodB->ResinLoadEluteElute with MethanolResinLoad->EluteElute->ConcentrateStorageStore: Under Argon, -20°C(Avoid CO2 exposure)Concentrate->Storage

Figure 1: Decision logic for converting spiro-diamine salts to free base forms.

Troubleshooting & FAQs

Q1: I obtained a low yield (< 50%) using Ether extraction. Where is my product?

Answer: It is likely still in the aqueous phase.[2]

  • Root Cause: 1,5-diazaspiro[3.4]octane is highly polar.[1][2] The partition coefficient (

    
    ) favors water over non-polar solvents like ether or hexane.[1]
    
  • Fix: Re-extract the aqueous layer using Dichloromethane (DCM) or a mixture of Chloroform:Isopropanol (3:1) .[1] Ensure the aqueous layer is saturated with NaCl.[2]

Q2: My clear oil turned into a white, crusty solid after sitting on the bench. Is it pure?

Answer: No, it has likely degraded.

  • Root Cause: Secondary amines react with atmospheric

    
     to form carbamic acid/carbamate salts.[2] This happens rapidly with spiro-diamines due to the high nucleophilicity of the nitrogen.[2]
    
  • Fix: Dissolve the solid in basic water (pH 12) and re-extract to regenerate the free base. Always store under Argon/Nitrogen.

Q3: Can I use the free base for a reaction without isolating it?

Answer: Yes, and this is often preferred. [1][2]

  • Protocol: If your next step is a coupling (e.g., amide bond formation), suspend the dihydrochloride salt in the reaction solvent (e.g., DMF or DCM) and add an organic base like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) in excess (3-4 equivalents).[1]

  • Benefit: This generates the free base in situ and avoids handling the sensitive oil.[2]

Q4: I see "decomposition" signals in the NMR (broad peaks).

Answer: Check your drying agent and heat.

  • Root Cause: The azetidine ring is strained.[2] If you heated the flask > 50°C during evaporation, or if you used a strong Lewis Acid drying agent, you might have triggered ring opening or polymerization.

  • Verification: Look for the disappearance of the characteristic azetidine multiplets (typically

    
     3.0–4.0 ppm).
    

References

  • PubChem. (2025).[2][3][4] 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride Compound Summary. National Library of Medicine.[2] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[2] (Chapter 8: Acidity, Basicity, and pKa).[1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison. [Link]

  • Litskan, E. V., et al. (2025).[1][5][6][7] Synthesis of Spirooxetane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[2][5][6] (Demonstrates handling of related spiro-ether/amine systems). [Link]

Handling hygroscopic nature of 1,5-Diazaspiro[3.4]octane salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Handling Deliquescent Spirocyclic Amine Salts

Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely visiting this page because your 1,5-diazaspiro[3.4]octane salt (likely the dihydrochloride or oxalate) has turned into a sticky oil or "gum" upon exposure to air. This is a known intrinsic property of spirocyclic diamines. Their high


 character and basic nitrogen centers create a crystal lattice with high lattice energy voids that aggressively coordinate atmospheric water.

This guide treats the handling of these salts not as a standard weighing task, but as a controlled atmosphere protocol . Below are the validated workflows to restore your experiment's integrity.

Module 1: Immediate Triage (Weighing & Handling)

User Issue: "I weighed 5.0 mg for a bioassay, but by the time I got it to the solvent, the spatula was sticky and the mass drifted to 5.8 mg."

Root Cause: Hygroscopicity.[1][2][3][4][5] The salt is absorbing water at a rate that invalidates gravimetric precision. Standard weighing is impossible.

Protocol: The "Difference Weighing" Technique

Do not attempt to weigh a specific amount onto a weigh boat. Instead, weigh the removal of material from a sealed source.

  • Preparation: Dry the bulk vial of salt in a desiccator (P₂O₅) or vacuum oven (40°C) overnight.

  • Tare: Place the entire capped vial containing the salt onto the balance. Tare to zero.

  • Transfer:

    • Open the vial.

    • Quickly remove an approximate amount (e.g., a small spatula tip).

    • Dump this directly into your destination solvent/vial.

    • Immediately recap the source vial.

  • Measurement: Place the capped source vial back on the balance. The negative reading (e.g., -5.2 mg) is the exact mass transferred.

  • Dissolution: Calculate the required solvent volume based on this exact mass to achieve your target concentration (e.g., 10 mM), rather than trying to hit a target mass.

Expert Insight: If you require absolute stoichiometry (e.g., for a reaction), perform this inside a glove bag purged with Nitrogen or Argon.

Module 2: Isolation & Purification (The "Gum" Problem)

User Issue: "I synthesized the HCl salt, but it won't precipitate. It just oils out at the bottom of the flask."

Root Cause: The hydration energy of the salt exceeds the lattice energy required for crystallization. The "oil" is a supersaturated solution of salt and water/solvent.

Troubleshooting Workflow: Isolation Strategy

IsolationStrategy Start State of Crude Product Oil Oiling Out / Gum Start->Oil Solid Sticky Solid Start->Solid Trituration Trituration (Et2O or MTBE) Oil->Trituration Step 1 Schlenk Schlenk Filtration (Inert Atmosphere) Solid->Schlenk High Purity Needed Trituration->Solid Success Lyophilization Lyophilization (Freeze Drying) Trituration->Lyophilization Failure (Still Oil) Lyophilization->Solid Forms Amorphous Powder

Figure 1: Decision tree for isolating hygroscopic spirocyclic salts. Use Lyophilization as the ultimate fallback for persistent oils.

Standard Operating Procedure: Lyophilization

When crystallization fails, freeze-drying is the only reliable method to obtain a handleable powder.

  • Dissolve: Dissolve the oily residue in a minimum amount of water or 1:1 water/acetonitrile.

  • Freeze: Flash freeze the flask in liquid nitrogen to create a thin shell of ice.

  • Sublime: Connect to a high-vacuum lyophilizer (>100 mTorr) for 24-48 hours.

  • Result: You will obtain a fluffy, amorphous powder. Warning: This powder is high-surface-area and extremely hygroscopic. Handle immediately or store under Argon.

Module 3: Validation (Analytical Integrity)

User Issue: "My NMR shows the compound is pure, but the IC50 values in my assay are weak. Is the compound degrading?"

Root Cause: Water weight. If your sample is 15% water by weight (common for spiro-salts), your molar concentration is 15% lower than you think. You are under-dosing your assay.

Protocol: Quantitative NMR (qNMR)

Gravimetric weighing is untrustworthy. You must determine the "Active Pharmaceutical Ingredient" (API) content using qNMR.

Formula:



ParameterDescription
Internal Standard Use Maleic Acid or Dimethyl Sulfone (Non-volatile, sharp singlets).
Solvent D₂O or DMSO-d6 (Ensure solubility of both salt and standard).
Relaxation Delay (d1) Set to >30 seconds . (Crucial: Hygroscopic protons relax slowly; short d1 leads to integration errors).

Interpretation: If qNMR calculates 85% purity but LCMS shows >99% purity, the missing 15% is water/solvent. Adjust your assay calculations by a factor of


.
Module 4: Salt Selection (Prevention)

User Issue: "I am tired of handling goo. Can I change the salt form?"

Expert Advice: Yes. The HCl salt is often the default but is poor for spirocycles due to the small counter-ion allowing tight water coordination.

Comparative Salt Table for Spirocyclic Amines

Salt FormHygroscopicityCrystallinityRecommendation
Dihydrochloride (2HCl) High Poor (Often amorphous)Avoid if possible. Default for early discovery only.
Bis-Oxalate Low to MediumGoodRecommended. Oxalates often form stable lattices with spiro-amines.
Fumarate LowModerateGood alternative if oxalate is toxicologically concerning.
Tosylate LowHighExcellent for crystallizing stubborn oils, but adds significant MW.
References & Grounding
  • Magritek. (2016). Quantitative benchtop NMR. Retrieved from

    • Source for qNMR equations and internal standard selection logic.

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from

    • Validation of relaxation delay parameters for accurate integration.

  • Bastin, R. J., et al. (2000).[6] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from

    • Authoritative text on counter-ion effects on hygroscopicity.

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from

    • Practical handling guides for weighing and inert atmosphere techniques.

Sources

Purification methods for 1,5-Diazaspiro[3.4]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Diazaspiro[3.4]octane Purification

Case ID: #SPIRO-AZ-34 Subject: Troubleshooting Isolation & Purification of 1,5-Diazaspiro[3.4]octane Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Structural Diagnosis

Before proceeding with any protocol, you must verify the specific connectivity of your spirocycle. The term "1,5-diazaspiro[3.4]octane" implies a structure where both nitrogen atoms are attached directly to the spiro quaternary carbon (forming a cyclic aminal).

  • Scenario A (The Aminal): Nitrogens at positions 1 and 5 (adjacent to spiro center).

    • Properties: chemically sensitive. This is a gem-diamine derivative.

    • Risk:[1]High hydrolysis risk in aqueous acid.

  • Scenario B (The Distal Isomer - Common Drug Scaffold): Nitrogens at positions 2 and 6 (separated from spiro center).

    • Properties: Stable secondary/tertiary amines.

    • Risk:[1] High polarity, streaking on silica, difficult elution.

This guide addresses both, but emphasizes the critical stability handling required for Scenario A.

Module 1: Chemical Stability & Handling (The "Aminal" Trap)

Issue: "My compound degraded during workup or disappeared on the SCX column." Diagnosis: Acid-catalyzed hydrolysis of the spiro-aminal linkage.

If your structure is the true 1,5-diazaspiro[3.4]octane (Aminal), the central spiro carbon is bonded to two nitrogens. In the presence of aqueous acid (or acidic resins), this hydrolyzes to the corresponding ketone and open-chain diamines.

Protocol: The "Basic-Only" Workflow (For 1,5-Isomers)
  • Quench: Do NOT use HCl or NH₄Cl. Quench reactions with NaOH (1M) or saturated NaHCO₃.

  • Extraction: Use DCM or CHCl₃. Avoid Ethyl Acetate if traces of acetic acid are present.

  • Drying: Use K₂CO₃ or Na₂SO₄. Avoid MgSO₄ (slightly acidic Lewis acid character can sometimes trigger degradation in highly sensitive aminals).

  • Forbidden Techniques:

    • NO Acidic SCX cartridges (Strong Cation Exchange).

    • NO Silica gel without heavy amine deactivation.

    • NO TFA in HPLC mobile phases.

Module 2: Chromatography Solutions

Issue: "The compound streaks on the column or elutes with poor separation." Root Cause: The azetidine and pyrrolidine nitrogens are highly basic (pKa ~9.5–11.0) and interact strongly with acidic silanols on silica gel.

Method A: Deactivated Silica Flash (Standard)
  • Stationary Phase: Standard Silica Gel 60 (40–63 µm).

  • Modifier: You must block silanols.

    • Standard: 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) in the mobile phase.

    • Advanced: Pre-wash the column with 5% TEA in Hexane, then equilibrate with your starting solvent.

  • Eluent System: DCM:MeOH:NH₄OH (90:10:1 to 80:20:2).

    • Note: The azetidine ring is polar. You may need up to 20% MeOH.

Method B: Basic Alumina (Recommended for 1,5-Isomers)
  • Why: Alumina (Basic, Brockmann Grade III) has a pH ~9–10. It prevents acid hydrolysis of the aminal and reduces streaking without adding TEA.

  • Loading: Dry load on Celite or basic alumina. Do not use silica for dry loading.

Method C: Reverse Phase (C18) - "High pH" Strategy
  • Why: At low pH (TFA/Formic acid), the molecule is doubly protonated and extremely polar (elutes in void volume).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH.

  • Effect: Keeps the amine neutral (free base), increasing retention on C18 and improving peak shape.

Module 3: Scavenging & Polishing (For Stable 2,6-Isomers Only)

Issue: "I need to remove DMF/DMSO or non-basic impurities quickly." Solution: Catch-and-Release using SCX-2 (Strong Cation Exchange).

  • Warning: Only for acid-stable isomers (e.g., 2,6-diaza).

Visualization: The SCX Workflow

SCX_Workflow cluster_warning CRITICAL WARNING start Crude Mixture (in MeOH/DCM) load Load onto SCX-2 Cartridge (Propylsulfonic acid silica) start->load wash Wash Phase Solvent: MeOH or DCM Removes: DMF, Neutrals, Acids load->wash Impurities pass through elute Elution Phase Solvent: 2M NH3 in MeOH Releases: Spiro-amine wash->elute Switch solvent conc Concentrate Filtrate Result: Pure Free Base elute->conc warn Do NOT use for 1,5-isomers (Aminals) Risk of Ring Opening!

Figure 1: Catch-and-Release purification logic. Note the critical exclusion of aminal-type spirocycles.

Module 4: Salt Formation & Crystallization

Issue: "The free base is an oil/gum. I need a solid for storage or analysis." Solution: Spirocyclic diamines often form stable salts.

Salt TypeReagentSolvent SystemNotes
Oxalate Oxalic Acid (1.0 eq per N)EtOH or AcetoneBest for Crystallinity. Forms nice needles. Often 1:1 or 1:2 stoichiometry.
Hydrochloride 4M HCl in DioxaneEt₂O / DCMHygroscopic risk. Good for biological assays but hard to crystallize.
Fumarate Fumaric AcidiPrOHMilder acid. Good for 1,5-isomers if Oxalic is too acidic.
Tartrate L-Tartaric AcidMeOH / EtOHUseful for Chiral Resolution of racemic spiro mixtures.

Protocol (Oxalate Formation):

  • Dissolve 100 mg of free base in 1 mL warm Ethanol.

  • Add 1.05 eq of Oxalic acid (dissolved in minimal warm EtOH) dropwise.

  • White precipitate usually forms immediately.

  • Cool to 0°C. Filter and wash with cold Et₂O.

Frequently Asked Questions (FAQ)

Q1: I cannot see my compound on TLC. How do I detect it?

  • A: 1,5-Diazaspiro[3.4]octanes lack a strong chromophore (no conjugated pi-system).

    • UV: 254 nm is useless.

    • Stains:[1] Use KMnO₄ (Basic) or Ninhydrin (if secondary amine is present). Iodine vapor is also effective.

    • Instrumental: Use LC-MS (TIC) or ELSD (Evaporative Light Scattering) for flash chromatography.

Q2: My NMR shows broad peaks. Is it impure?

  • A: Not necessarily. Spirocycles often exhibit rotameric broadening or conformational flipping of the 5-membered ring, especially if N-substituted.

    • Test: Run the NMR at 50°C. If peaks sharpen, it is conformational exchange, not impurity.

    • Check: Ensure the sample is free of paramagnetic metal traces (from coupling reactions).

Q3: Can I use chiral HPLC to separate enantiomers?

  • A: Yes. These molecules are often chiral (C2 symmetry or asymmetric).

    • Columns: Chiralpak IG or IC (immobilized phases are more robust for amines).

    • Mobile Phase: Hexane:EtOH:Diethylamine (80:20:0.1). The amine modifier is crucial.

Decision Tree: Method Selection

Method_Select start Crude Spirocycle check Is it an Aminal? (1,5-isomer) start->check basic Basic Alumina or Neutralized Silica check->basic Yes rp_basic Prep HPLC (pH 10 Buffer) check->rp_basic Yes scx SCX Cartridge (Catch & Release) check->scx No acid_rp Prep HPLC (0.1% TFA) check->acid_rp No yes YES (Sensitive) no NO (Stable 2,6-isomer) cryst Pure Product basic->cryst Crystallize (Oxalate) scx->cryst Crystallize (HCl/Oxalate)

Figure 2: Selection logic based on chemical stability of the specific isomer.

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Surrogates. Angewandte Chemie International Edition.[2][3][4] (Foundational work on spiro-amine stability and handling).

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie.[3][4] (Discusses the polarity and purification of 4-membered spiro-heterocycles).

  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones.[3] Angewandte Chemie.[3][4] (Modern synthesis of azetidine-containing spirocycles).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[4] (Review of spirocyclic amine properties and pKa values).

  • Nishikawa, T., et al. (2015).[5] Synthesis of 1,5-Dioxaspiro[3.4]octane through Bromocation-Induced Cascade Cyclization. Heterocycles.[2][4][5][6][7][8] (Analogous oxygen-spirocycle handling).

Sources

Resolving regioselectivity issues in asymmetric 1,5-Diazaspiro[3.4]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Resolving Regioselectivity & Asymmetric Induction Failures

Diagnostic Hub: The "Why" of Failure

Before adjusting your protocol, understand the mechanistic root cause. In 1,5-diazaspiro[3.4]octane systems, "regioselectivity" usually refers to two distinct failure modes: (A) Competitive N-functionalization or (B) Ambiguous Ring Closure.

Core Mechanistic Insight: The "Strain-Basicity" Mismatch

The 1,5-diazaspiro[3.4]octane scaffold contains two distinct nitrogen environments:

  • N1 (Azetidine): High ring strain (~25 kcal/mol).[1] The nitrogen lone pair has higher

    
    -character to relieve strain, making it less nucleophilic  and less basic .
    
  • N5 (Pyrrolidine): Lower ring strain (~5 kcal/mol). Behaves like a typical secondary amine, making it more nucleophilic .

The Rule of Thumb: Without orthogonal protection, electrophiles will preferentially react with N5 (pyrrolidine) over N1 (azetidine).

Troubleshooting Decision Tree

Use this logic flow to identify your specific failure point.

TroubleshootingFlow Start Identify Failure Mode Q1 Is the issue during Ring Formation or Functionalization? Start->Q1 Branch_Form Ring Formation (Spiro-cyclization) Q1->Branch_Form Branch_Func Functionalization (Post-synthesis) Q1->Branch_Func Q2_Form Problem: Poor Diastereocontrol (dr < 90:10)? Branch_Form->Q2_Form Q3_Form Problem: 4-exo vs 5-exo cyclization competition? Branch_Form->Q3_Form Q2_Func Problem: Selective N-Alkylation fails? Branch_Func->Q2_Func Sol_Form1 Switch to Ellman Auxiliary (t-Butanesulfinamide) Q2_Form->Sol_Form1 Sol_Form2 Use 'Inside-Out' Strategy: Build Azetidine on Pyrrolidine Q3_Form->Sol_Form2 Sol_Func1 Exploit pKa Difference: N5 reacts at pH 8-9 N1 requires strong base Q2_Func->Sol_Func1

Caption: Logic flow for diagnosing regioselectivity and stereocontrol failures in spiro-diamine synthesis.

Technical Guides & FAQs

Issue A: "I cannot control the stereochemistry at the spiro-carbon."

Diagnosis: You are likely relying on substrate control (e.g., steric hindrance of an existing ring) which is often insufficient for spiro-systems. Solution: Implement Auxiliary-Controlled Addition . The use of tert-butanesulfinamide (Ellman’s auxiliary) is the gold standard for generating chiral amines in spiro-systems.

The Protocol (Self-Validating):

  • Condensation: Condense a cyclic ketone (e.g., N-Boc-3-azetidinone) with (R)-tert-butanesulfinamide.

  • Addition: Add the Grignard reagent derived from the second ring fragment.

  • Validation: The bulky tert-butyl group forces the Grignard reagent to attack from the less hindered face. If your diastereomeric ratio (dr) is <95:5, lower the temperature to -78°C and switch solvent to non-coordinating CH₂Cl₂.

Issue B: "Regioselective alkylation of the diamine yields a mixture."

Diagnosis: You are treating N1 and N5 as equivalent nucleophiles. Solution: Sequential Functionalization Strategy.

StepTarget NitrogenReagent/ConditionMechanistic Rationale
1 N5 (Pyrrolidine) Mild electrophile (e.g., R-Br), K₂CO₃, MeCN, 0°CN5 is more basic/nucleophilic. At 0°C, the strained N1 (azetidine) is kinetically inert to alkylation.
2 N1 (Azetidine) Strong electrophile, NaH or LiHMDS, DMF, HeatN1 requires deprotonation or high thermal energy to overcome the strain-induced low nucleophilicity.

Standard Operating Procedure (SOP)

Workflow: Asymmetric Synthesis of 1,5-Diazaspiro[3.4]octane via Ellman Auxiliary. This route avoids the ambiguity of "double alkylation" by establishing the spiro-center via a controlled addition.

Phase 1: Scaffold Construction
  • Imine Formation:

    • Mix N-Boc-3-azetidinone (1.0 equiv) and (R)-2-methyl-2-propanesulfinamide (1.1 equiv) in THF.

    • Add Ti(OEt)₄ (2.0 equiv). Stir at RT for 12h.

    • Checkpoint: Monitor disappearance of ketone C=O stretch (IR: ~1710 cm⁻¹) and appearance of imine C=N.

  • Asymmetric Spiro-Cyclization (The Critical Step):

    • Prepare the organolithium/Grignard reagent from 4-chloro-1-iodobutane (or equivalent protected amine chain).

    • Cool imine solution to -78°C . Add organometallic reagent slowly.

    • Why: Low temp ensures the auxiliary controls the facial selectivity (Regio/Stereocontrol).

    • Quench with sat. NH₄Cl.

  • Ring Closure:

    • Treat the resulting intermediate with a base (e.g., NaH or KOtBu) in THF to displace the terminal chloride/leaving group, forming the pyrrolidine ring.

    • Result: N-Boc-1,5-diazaspiro[3.4]octane with defined stereochemistry.

Phase 2: Regioselective Deprotection/Functionalization
  • To functionalize N1 (Azetidine): Remove the Boc group (TFA/DCM). The N5 is usually protected or substituted during the ring closure step.

  • To functionalize N5 (Pyrrolidine): If N5 was formed as a secondary amine, it reacts first.

Visualizing the Pathway

Reaction Coordinate: Nucleophilicity Mismatch This diagram illustrates why N5 reacts before N1, a concept critical for designing regioselective functionalization.

ReactivityProfile cluster_0 Nucleophiles cluster_1 Transition State Energy N5 N5 (Pyrrolidine) sp3-like, Basic TS_N5 Low Activation Energy (Fast Reaction) N5->TS_N5 Mild Base/0°C N1 N1 (Azetidine) Strained, Lower HOMO TS_N1 High Activation Energy (Slow Reaction) N1->TS_N1 Requires Heat/Strong Base Product Functionalized Product TS_N5->Product TS_N1->Product

Caption: Comparative reactivity profile showing the kinetic advantage of N5 functionalization over N1.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic Piperidines in Drug Discovery.[2][3]

    • Source: PharmaBlock Whitepaper.[2]

  • Asymmetric Synthesis Strategy

    • Title: Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes (Applicable to [3.4] systems).
    • Source: Chemical Communic
    • URL:[Link]

  • Azetidine Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[1]

    • Source: Chemical Society Reviews.
    • URL:[Link]

  • Spirocyclic Diamine Profiling

    • Title: Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine deriv
    • Source: European Journal of Medicinal Chemistry.[4]

    • URL:[Link] (Search Index: 1,5-diazaspiro[3.4]octane derivatives).

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform risk assessments before experimentation.

Sources

Stability of 1,5-Diazaspiro[3.4]octane dihydrochloride under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Status: Conditionally Stable in Basic Media.

The 1,5-diazaspiro[3.4]octane dihydrochloride salt is robust. However, the generated free base presents a "Stability Paradox." While the spiro-cyclic framework is thermodynamically stable against hydrolysis in basic aqueous media (unlike its high sensitivity to acid), the azetidine ring (4-membered nitrogen ring) possesses significant ring strain (~26 kcal/mol).

Under basic conditions, the primary failure mode is not ring-opening hydrolysis, but rather intermolecular polymerization driven by the nucleophilic free amine attacking the strained azetidine ring of a neighboring molecule.

Critical Rule: Never store the free base in a concentrated or neat state. Always generate it in situ or keep it in dilute solution at low temperatures.

Troubleshooting Matrix: Symptom, Cause, & Fix

Use this decision matrix to diagnose issues observed during your experiments.

Symptom Probable Cause Technical Explanation Corrective Action
Insoluble Gum/Oil after extractionOligomerization Upon evaporation of solvent, the concentration of the free base increases, triggering self-nucleophilic attack (dimerization/polymerization) of the strained azetidine ring.Do not concentrate to dryness. Use the free base solution immediately for the next step.
Low Yield in amide couplingIncomplete Free-Basing The dihydrochloride salt (

) requires 2.0–2.5 equivalents of base. Using less leaves the unreactive mono-salt; using huge excess can trigger side reactions.
Use 2.2 eq. DIPEA or 3.0 eq. Na₂CO₃ . Verify pH is >9 before adding the electrophile.
Extra Peaks in LCMS (M+18 or M+32)Solvent Adducts In chlorinated solvents (DCM/CHCl₃), the highly nucleophilic azetidine nitrogen can react with the solvent over time.Switch extraction solvent to 2-MeTHF or TBME . Avoid DCM for prolonged storage of the free base.
Loss of Material in Aqueous PhaseHigh Water Solubility The low molecular weight and polarity of the diamine make the free base highly water-soluble, leading to poor extraction efficiency.Salt out the aqueous layer (saturate with NaCl) and use 5x extractions with IPA/CHCl₃ (1:3) or n-Butanol .

Deep Dive: The Degradation Mechanism

Understanding the degradation pathway is essential for designing successful protocols. The 1,5-diazaspiro[3.4]octane contains a gem-diamine (aminal) character at the spiro center and a strained azetidine ring.

The "Danger Zone" Pathway

When basified, the salt converts to the free base. In dilute solution, entropy favors stability. As concentration increases (e.g., on a rotovap), the amine of one molecule attacks the electrophilic carbons of the azetidine ring on another molecule.

StabilityPathway cluster_0 Safe Zone Salt Dihydrochloride Salt (Stable Solid) FreeBase_Sol Free Base (Dilute Solution) Salt->FreeBase_Sol Neutralization Base Add Base (NaOH/Na2CO3) Base->FreeBase_Sol FreeBase_Neat Free Base (Neat/Concentrated) FreeBase_Sol->FreeBase_Neat Evaporation (CRITICAL ERROR) Product Coupled Product (Stable) FreeBase_Sol->Product + Electrophile (In Situ) Polymer Oligomers/Polymers (Irreversible Gum) FreeBase_Neat->Polymer Self-Alkylation (Ring Opening)

Figure 1: Stability pathway illustrating the risk of concentration. The transition from Dilute Solution to Neat Free Base is the critical failure point.

Validated Experimental Protocols

Protocol A: In Situ Neutralization (Recommended)

Best for: Amide couplings, Reductive aminations, SNAr.

  • Suspend the 1,5-diazaspiro[3.4]octane dihydrochloride (1.0 eq) in the reaction solvent (DMF, DMA, or DCM).

  • Cool the mixture to 0°C.

  • Add organic base (DIPEA or TEA, 2.5 eq) dropwise.

    • Note: The suspension may clear up as the free base forms, or remain cloudy (amine salts).

  • Stir for 5–10 minutes at 0°C.

  • Add the electrophile (Acid chloride, Activated ester, etc.) immediately.

  • Warm to room temperature only after the electrophile is added.

Protocol B: Isolation of Free Base (Only if necessary)

Best for: When the coupling reaction is sensitive to amine hydrochloride salts.

  • Dissolve the salt in minimal water (e.g., 1g in 3 mL).

  • Cool to 0°C.

  • Saturate the solution with solid NaCl (Salting out effect is crucial here).

  • Basify with 4M NaOH to pH > 12.

  • Extract immediately with IPA/CHCl₃ (1:3) (3 x 10 mL).

    • Why this solvent? Pure DCM or Ethyl Acetate often fails to extract these polar diamines efficiently.

  • Dry the combined organics over Na₂SO₄ at 0°C.

  • Filter and use the solution directly in the next step.

    • WARNING: Do NOT use a rotary evaporator to remove the solvent completely. Determine concentration by taking a small aliquot or assuming 90% yield, then calculate the required volume for the next reaction.

Frequently Asked Questions (FAQ)

Q1: Can I use strong bases like NaH or LiHMDS? A: Yes, but be cautious. Strong bases can deprotonate the amide backbone if you have already coupled one side. For the dihydrochloride salt itself, NaH is effective but overkill. Inorganic carbonates (Na₂CO₃, Cs₂CO₃) or tertiary amines (DIPEA) are safer and sufficient.

Q2: Is the molecule sensitive to air/oxygen? A: As a secondary amine, it is prone to slow oxidation over months, turning yellow/brown. However, the immediate instability is ring-strain driven, not oxidative. Store the salt under argon; the free base should not be stored at all.

Q3: Why does the literature mention acid instability? A: The 1,5-diazaspiro[3.4]octane skeleton contains a nitrogen-carbon-nitrogen (N-C-N) linkage at the spiro center (depending on exact numbering convention, this often implies an aminal or hemi-aminal character). Aminals hydrolyze rapidly in aqueous acid to release the constituent ketone and amines. Basic conditions prevent this hydrolysis.

References

  • Azetidine Ring Strain & Reactivity

    • Padwa, A.[1] "Azetidine and its Derivatives."[2][3] Comprehensive Heterocyclic Chemistry III, 2008 .

    • Mechanistic Insight: Explains the ~26 kcal/mol strain energy that drives polymerization in concentr
  • Spirocyclic Scaffolds in Drug Discovery

    • Carreira, E. M., et al.[4] "Azetidines in Medicinal Chemistry."[2] Chemical Reviews, 2021 .

    • Source:

    • Relevance: Discusses the handling of spiro-azetidines and their metabolic stability.
  • Handling of Hydrophilic Diamines: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. Relevance: Provides extraction protocols (IPA/CHCl3) for polar amine free bases.
  • General Stability of Aminals

    • Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry."[3][5][6] Oxford University Press.

    • Context: Fundamental principles confirming aminal stability in base vs. acid.

Sources

Technical Support Center: Thermal Optimization for Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering stalling or decomposition during the synthesis of sterically hindered spiro amines (e.g., spiro[3.3]heptanes, spiro[2.5]octanes).

Case ID: OPT-SPIRO-T500 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing sterically hindered spiro amines presents a thermodynamic paradox. The rigid spirocyclic core creates a high steric cone angle around the nitrogen, raising the activation energy (


) required for nucleophilic attack. However, the ring strain inherent in scaffolds like 2,6-diazaspiro[3.3]heptane  (approx. 63 kcal/mol strain energy) makes them susceptible to thermal decomposition or ring-opening at the very temperatures needed to drive the reaction.

This guide provides a self-validating workflow to navigate this "thermal narrow pass," ensuring you apply enough energy to overcome steric repulsion without triggering scaffold failure.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My Buchwald-Hartwig coupling is stalling at 50% conversion. Adding more catalyst doesn't help. Is this a temperature issue?

Diagnosis: Likely, yes. This is a classic signature of thermal gating . Technical Insight: For hindered spiro amines, the rate-limiting step in Pd-catalyzed cross-coupling is often the amine coordination/deprotonation step, not the oxidative addition. If the reaction temperature is below the threshold required to rotatively access the metal center through the amine's steric bulk, the catalyst rests in an off-cycle state. Adding more catalyst merely increases the concentration of dormant species. Action Plan:

  • Check Dehalogenation: Analyze your LCMS. If you see significant hydrodehalogenation (reduction of the aryl halide), your temperature is too high relative to the rate of reductive elimination, or your catalyst is decomposing.

  • The 10°C Step-Up: If no side products are forming but conversion is flat, increase temperature by 10°C increments.

  • Ligand Switch: Before going above 110°C, switch to a ligand with a smaller buried volume (%V_bur) or one designed for hindered substrates (e.g., BrettPhos or RuPhos ), which lowers the thermal barrier for amine binding [1].

Q2: I am seeing "black specks" and loss of starting material when heating spiro[3.3]heptane derivatives above 100°C.

Diagnosis: You are likely triggering Pd-black precipitation or strain-release decomposition . Technical Insight: Spiro[3.3]heptanes are kinetically stable but thermodynamically anxious. At temperatures >100°C, especially in the presence of Lewis acidic metals or strong bases, the four-membered ring can undergo cleavage. Furthermore, if the reaction is slow (see Q1), the Pd(0) species has time to agglomerate into inactive Pd-black. Action Plan:

  • Switch Heating Mode: Move from an oil bath to a Microwave Reactor . Microwave irradiation allows you to reach 120–150°C for short bursts (5–10 mins). This provides the activation energy to cross the barrier without exposing the scaffold to prolonged thermal stress [2].

  • Solvent Change: Switch from Toluene (bp 110°C) to 1,4-Dioxane or tert-Amyl alcohol . The latter solubilizes inorganic bases better, potentially accelerating the reaction at a lower set temperature.

Q3: How do I distinguish between Kinetic and Thermodynamic control in spirocyclization reactions?

Diagnosis: The product distribution (diastereomeric ratio, dr) changes with temperature.[1] Technical Insight: In spirocyclization (e.g., forming a spiro-indoline), the transition state leading to the trans-isomer is often lower in energy (kinetic), while the cis-isomer might be more stable (thermodynamic) but harder to form.

  • Low Temp (-78°C to 0°C): Favors Kinetic Control. Use this if you need high diastereoselectivity for the "faster" isomer [3].

  • High Temp (Reflux): Favors Thermodynamic Control. Use this if the kinetic product is reversible and you need the most stable configuration.

Module 2: The "Thermal Goldilocks" Protocol

Do not blindly reflux. Use this standardized screening protocol to define the Safe Operating Window (SOW) for your specific spiro amine.

Experimental Workflow: The 4-Point Screen

Objective: Determine the minimum temperature (


) for conversion and the maximum temperature (

) before decomposition.

Reagents:

  • Substrate: 0.1 mmol Spiro amine

  • Coupling Partner: 0.1 mmol Aryl Halide

  • Catalyst: 5 mol% Pd source / Ligand

  • Base: 2.0 equiv NaOtBu or Cs2CO3

  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step:

  • Prepare Stock Solution: Dissolve all non-volatile components in the solvent under Nitrogen. Distribute into 4 sealed microwave vials.

  • Run Parallel Reactions (1 hour fixed time):

    • Vial A: 60°C (Oil Bath)

    • Vial B: 90°C (Oil Bath)

    • Vial C: 120°C (Microwave)

    • Vial D: 150°C (Microwave)

  • Quench & Analyze: Cool immediately. Filter through a celite plug.[2] Analyze via UPLC/MS.

  • Calculate Efficiency Quotient (

    
    ): 
    
    
    
    
    • Select the temperature with the highest

      
      .
      
Data Table: Solvent & Temperature Limits
SolventBoiling Point (°C)Rec. Max Temp (Sealed)Compatibility with Spiro Amines
THF 66100High. Good for low-temp lithiation/cyclization.
Toluene 110140Medium. Poor solubility for some spiro salts.
1,4-Dioxane 101130Excellent. Standard for Pd-coupling.
DMF 153160Low. Risk of hydrolysis/decomposition at high T.
t-Amyl Alcohol 102130High. Promotes base solubility in couplings.

Module 3: Decision Logic Visualization

The following diagram illustrates the logical pathway for troubleshooting thermal parameters when a reaction stalls.

ReactionOptimization Start Reaction Stalled (< 20% Conversion) CheckDecomp Check LCMS for Decomposition/Dehalogenation Start->CheckDecomp DecompYes Decomposition Detected CheckDecomp->DecompYes Impurities found DecompNo Clean but Stalled CheckDecomp->DecompNo SM intact ReduceTemp Reduce Temp by 20°C Switch to Flow/Microwave DecompYes->ReduceTemp IncreaseTemp Increase Temp by 10°C (Stepwise) DecompNo->IncreaseTemp CheckLigand Evaluate Ligand Sterics (Switch to BrettPhos/RuPhos) ReduceTemp->CheckLigand If still failing Success Target Yield Achieved CheckLigand->Success Optimization Loop SolventSwitch Switch Solvent (Toluene -> Dioxane -> t-AmylOH) IncreaseTemp->SolventSwitch If T > BP SolventSwitch->CheckLigand If solubility issue

Caption: Logic flow for diagnosing thermal failure modes in spiro amine synthesis. Green paths indicate kinetic stalling; yellow paths indicate thermodynamic instability.

References

  • Buchwald, S. L., et al. "Buchwald–Hartwig amination."[3] Wikipedia/Secondary Compilation, accessed 2026. [2][4]

  • Hamza, D., et al. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes."[5] Thieme Connect, 2010.

  • Kutonova, K., et al. "The effect of temperature on the diastereoselectivity of the spirocyclization." ResearchGate, 2015.[6]

  • Beilstein Institute. "Microwave-assisted Buchwald–Hartwig couplings." Beilstein Journal of Organic Chemistry, 2018.

Sources

Validation & Comparative

The Ascendant Spirocycle: A Comparative Guide to the Bioisosteric Replacement of Piperazine with 1,5-Diazaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the quest for novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. The strategic replacement of common structural motifs with bioisosteres that can fine-tune a molecule's physicochemical and pharmacokinetic profile is a cornerstone of this pursuit. Among the most ubiquitous heterocycles in drug discovery, the piperazine ring has long been a reliable workhorse. However, its inherent flexibility and potential for metabolic liabilities have driven the exploration of more rigid and novel replacements. This guide provides an in-depth, data-supported comparison of the emerging piperazine bioisostere, 1,5-diazaspiro[3.4]octane, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential advantages and practical implementation.

The introduction of spirocyclic scaffolds into drug candidates has gained significant traction as a strategy to enhance three-dimensionality, a key attribute correlated with improved target selectivity and reduced off-target effects.[1][2] The 1,5-diazaspiro[3.4]octane core, with its constrained bicyclic structure, presents a compelling alternative to the more conformationally mobile piperazine ring. This guide will objectively compare these two scaffolds across key drug-like properties, provide detailed experimental protocols for their evaluation, and offer insights into the synthesis of this promising bioisostere.

A Tale of Two Scaffolds: Physicochemical Properties

The decision to employ a particular scaffold in a drug design campaign is heavily influenced by its intrinsic physicochemical properties. These parameters, including lipophilicity (LogP) and basicity (pKa), govern a molecule's solubility, permeability, and potential for target engagement.

PropertyPiperazine1,5-Diazaspiro[3.4]octane (Predicted)Rationale for Differences and Implications
LogP (Octanol/Water) -1.5 (unsubstituted)[3]~0.8 (for a related Cbz-protected 2,5-diazaspiro[3.4]octane)[4]The spirocyclic nature of 1,5-diazaspiro[3.4]octane increases its surface area and reduces its polarity compared to the more compact and hydrophilic piperazine, leading to a higher LogP. This can enhance membrane permeability but may also increase non-specific binding if not carefully balanced.
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73[3][5]Predicted to be in a similar range to piperazine, with two basic nitrogens.The pKa values of both nitrogens in 1,5-diazaspiro[3.4]octane are expected to be comparable to piperazine, allowing it to act as a proton acceptor and engage in similar ionic interactions with biological targets.[6] Fine-tuning of pKa can be achieved through substitution on the ring.

The Structural Advantage: Rigidity and Vectorial Projection

The defining structural difference between piperazine and 1,5-diazaspiro[3.4]octane is the spirocyclic fusion in the latter. This seemingly subtle change has profound implications for the molecule's three-dimensional conformation and how it presents its substituents to a biological target.

cluster_piperazine Piperazine (Flexible) cluster_spiro 1,5-Diazaspiro[3.4]octane (Rigid) p1 N p2 p1->p2 exit1 exit1 p1->exit1 R1 p3 p2->p3 p4 N p3->p4 p5 p4->p5 exit2 exit2 p4->exit2 R2 p6 p5->p6 p6->p1 s1 N s2 s1->s2 sexit1 sexit1 s1->sexit1 R1 s3 s2->s3 s4 C s3->s4 s4->s1 s5 s4->s5 s7 N s5->s7 s6 s6->s4 s7->s6 sexit2 sexit2 s7->sexit2 R2

Caption: Conformational flexibility of piperazine versus the rigid structure of 1,5-diazaspiro[3.4]octane.

The chair and boat conformations of piperazine allow for a degree of conformational freedom for its substituents. In contrast, the spirocyclic core of 1,5-diazaspiro[3.4]octane locks the relative positions of the two nitrogen atoms and their substituents, providing a more defined and predictable orientation for interaction with a target protein. This can lead to an entropic advantage in binding, potentially increasing potency and selectivity.

Performance in the Field: A Comparative Analysis

While the inherent properties of a scaffold are informative, its true value is realized in its performance within a drug molecule. This section delves into the comparative performance of 1,5-diazaspiro[3.4]octane and piperazine in key ADME-Tox assays.

Metabolic Stability: Resisting the Body's Defenses

A significant driver for exploring piperazine bioisosteres is to mitigate metabolic liabilities. The piperazine ring can be susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance and poor bioavailability. The more rigid and sterically hindered nature of the 1,5-diazaspiro[3.4]octane core can offer enhanced metabolic stability.

Illustrative Comparative Metabolic Stability Data

CompoundScaffoldHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Analog A Piperazine1546.2
Analog B 1,5-Diazaspiro[3.4]octane4515.4

This data is representative and intended to illustrate a common trend observed when replacing a piperazine with a spirocyclic diamine.

The increased metabolic stability of the 1,5-diazaspiro[3.4]octane analog can be attributed to the spirocyclic center potentially shielding adjacent C-H bonds from enzymatic oxidation.

Permeability: Crossing the Cellular Divide

The ability of a drug to passively diffuse across cell membranes is a critical determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess this property.

Illustrative Comparative Permeability Data (PAMPA)

CompoundScaffoldApparent Permeability (Papp) (10⁻⁶ cm/s)
Analog A Piperazine2.5
Analog B 1,5-Diazaspiro[3.4]octane5.8

This data is representative and intended to illustrate the potential impact of the scaffold on permeability.

The higher lipophilicity of the 1,5-diazaspiro[3.4]octane scaffold can lead to increased passive permeability, which may translate to improved oral absorption.

Experimental Protocols: Generating the Data

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for the key assays discussed.

Synthesis of a Protected 1,5-Diazaspiro[3.4]octane Building Block

A robust synthetic route to a differentially protected 1,5-diazaspiro[3.4]octane is crucial for its incorporation into drug candidates. The following is a representative synthesis of tert-butyl 1,5-diazaspiro[3.4]octane-1-carboxylate.

start Commercially Available Starting Materials step1 Step 1: Synthesis of Intermediate A start->step1 step2 Step 2: Cyclization to form Spirocyclic Core step1->step2 step3 Step 3: Boc Protection step2->step3 product tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate step3->product

Caption: General synthetic workflow for a protected 1,5-diazaspiro[3.4]octane.

Detailed Protocol: The synthesis of 1,5-diazaspiro[3.4]octane can be achieved through various routes, often involving multi-step sequences. A common strategy involves the construction of the spirocyclic core via intramolecular cyclization reactions. For the purpose of this guide, a generalized approach is outlined, and researchers are encouraged to consult the primary literature for specific reaction conditions and substrate scope.[7][8]

  • Preparation of a Suitable Precursor: A linear precursor containing the necessary functional groups for both the azetidine and pyrrolidine rings is synthesized. This often involves standard organic transformations such as alkylations, reductions, and protections/deprotections.

  • Intramolecular Cyclization: The spirocyclic core is formed through an intramolecular cyclization. This can be achieved via various methods, including nucleophilic substitution or ring-closing metathesis, depending on the precursor design.

  • Protection of one Nitrogen: To allow for selective functionalization, one of the nitrogen atoms is typically protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. This is often achieved by reacting the free diamine with di-tert-butyl dicarbonate ((Boc)₂O).[9]

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which are rich in drug-metabolizing enzymes.[7][10][11]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer.

  • Add the test compound or positive control to the appropriate wells to achieve the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed solution of human liver microsomes and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive permeability of a compound across an artificial lipid membrane, providing a prediction of its potential for oral absorption.[12][13][14]

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Lipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • DMSO for stock solutions

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Prepare a solution of the test compound and controls in PBS (with a small percentage of DMSO to aid solubility).

  • Add the compound solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells of the acceptor plate.

  • Assemble the PAMPA plate by placing the donor plate into the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[1][15][16]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled test compound and a known competitor (positive control)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Add varying concentrations of the unlabeled test compound or positive control to the appropriate wells.

  • Initiate the binding reaction by adding the receptor preparation to each well.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, which traps the receptor-bound radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the amount of bound radioligand in each well using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion: A Strategic Addition to the Medicinal Chemist's Toolbox

The bioisosteric replacement of piperazine with 1,5-diazaspiro[3.4]octane represents a compelling strategy for lead optimization in drug discovery. The inherent rigidity of the spirocyclic scaffold can confer a more defined three-dimensional structure, potentially leading to enhanced target affinity and selectivity. Furthermore, the evidence suggests that this replacement can improve metabolic stability and modulate permeability, addressing key challenges in the development of orally bioavailable drugs. While the synthesis of spirocyclic systems can be more complex than that of simple heterocycles, the availability of increasingly efficient synthetic methodologies is making these valuable building blocks more accessible.[7][17][18] By carefully considering the comparative data and employing the robust experimental protocols outlined in this guide, researchers can effectively evaluate the potential of 1,5-diazaspiro[3.4]octane to unlock new and improved therapeutic agents.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–263. [Link]

  • Ferreira, R. J., & Pinheiro, P. F. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert opinion on drug discovery, 17(5), 513–528. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry and Drug Design. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]

  • NCBI Bookshelf. (2021, April 1). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Drug-Design.org. (2007, February 15). Bioisosterism. Retrieved from [Link]

  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,6-diazaspiro[3.4]octane. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[8][12]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Retrieved from [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of agricultural and food chemistry, 70(36), 10942–10971. [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2018). Piperazines – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1156-1168. [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(34), 6549-6552. [Link]

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Technical Guide: 1,5-Diazaspiro[3.4]octane Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,5-diazaspiro[3.4]octane and its structural analogs, focusing on their physicochemical properties (LogP, solubility) and their application as bioisosteres in modern drug discovery.

Executive Summary: Escaping Flatland

In the pursuit of novel IP space and improved physicochemical profiles, medicinal chemists are increasingly replacing flat, aromatic scaffolds (like piperazines and pyrrolidines) with saturated, spirocyclic systems. The 1,5-diazaspiro[3.4]octane scaffold represents a specific subclass of these "3D-rich" building blocks.

Unlike the more common 2,6-diazaspiro[3.3]heptanes, the [3.4]octane system offers a unique vector orientation due to the fusion of a four-membered and a five-membered ring. This guide compares the 1,5-isomer against its 2,5- and 2,6-analogs and traditional planar alternatives, identifying critical differences in lipophilicity (LogP) and aqueous solubility.

Key Advantages of the Scaffold
  • High Fsp³ Fraction: Increases metabolic stability and solubility compared to aromatic equivalents.

  • Vectorial Diversity: The spiro-center locks substituents in precise 3D orientations, accessing binding pockets unavailable to flexible piperazines.

  • Modulated Basicity: The spiro-fusion often lowers the pKa of the secondary amines relative to parent monocycles, improving membrane permeability.

Comparative Analysis: Physicochemical Data

The following data contrasts the 1,5-diazaspiro[3.4]octane core with its structural isomers and the traditional piperazine scaffold.

Table 1: Physicochemical Profile Comparison

Note: Values represent the core scaffold (unsubstituted) or specific reference derivatives where noted. Experimental values are prioritized; predicted values are marked (Pred).

Property1,5-Diazaspiro[3.4]octane 2,6-Diazaspiro[3.4]octane Piperazine (Reference)2,5-Diazaspiro[3.4]octane
Structure Type Spiro-aminal / Gem-diamineDistal Spiro-diaminePlanar CycleProximal Spiro-diamine
LogP (Exp/Pred) -0.8 to -0.2 (Pred)-1.31 (Exp)-1.17 (Exp)-1.08 (Pred)
ClogP ~0.15-1.50-1.24-1.20
Solubility (pH 7.4) High (>50 mM)*High (>100 mM)High (>1 M)High (>10 mM)
pKa (Basic N) ~8.5 (Est)9.6 (Exp)9.8 (Exp)9.89 (Exp)
Topological PSA ~24 Ų24.06 Ų24.06 Ų24.06 Ų
Key Feature High density functionalization (N at bridgehead proximity)Perfect Piperazine Bioisostere (Linear vectors)Standard Linker (Flat, promiscuous)Chiral Potential (Asymmetric vectors)

> Note on 1,5-Isomer Stability: The 1,5-diazaspiro[3.4]octane places nitrogen atoms adjacent to the spiro-carbon. Depending on substitution, this can resemble a cyclic aminal.[1] Derivatives (e.g., N-Boc protected) are stable, but the free base requires careful handling compared to the robust 2,6-isomer.

Mechanistic Insight: Why the Shift in LogP?

The 2,6-diazaspiro[3.4]octane analog is frequently cited (e.g., Le Manach et al., J. Med. Chem. 2021) as a superior scaffold because it lowers lipophilicity (LogP) while maintaining the "linear" exit vectors of piperazine.

  • Piperazine: Flat, lipophilic stacking interactions possible.

  • Spirocycles: The "kinked" 3D structure disrupts hydrophobic stacking, increasing water solubility and lowering LogD without adding polar atoms.

Decision Framework: Selecting the Right Isomer

The choice between 1,5-, 2,5-, and 2,6- isomers depends strictly on the required exit vectors for your target binding pocket.

ScaffoldSelection Start Target Binding Pocket Analysis Vector Required Exit Vector Geometry? Start->Vector Linear Linear (180° like) Vector->Linear Linear Kinked Angled / Kinked Vector->Kinked Angled Compact High Density / Geminal Vector->Compact Proximal Use26 Select 2,6-Diazaspiro[3.4]octane (Piperazine Bioisostere) Linear->Use26 Use25 Select 2,5-Diazaspiro[3.4]octane (Chiral, Non-linear) Kinked->Use25 Use15 Select 1,5-Diazaspiro[3.4]octane (Compact, Aminal-like properties) Compact->Use15

Figure 1: Decision tree for selecting the appropriate diazaspiro[3.4]octane isomer based on geometric requirements.

Experimental Protocols

To generate the data listed above, the following validated protocols are recommended. These ensure self-validating results by including internal standards.

Protocol A: High-Throughput LogD Determination (Shake-Flask Variant)

Use this for validating the lipophilicity of novel spirocyclic analogs.

  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 1,5-diazaspiro derivative) in DMSO.

  • Partitioning:

    • In a 96-well deep-well plate, add 495 µL of octanol (presaturated with buffer) and 495 µL of Phosphate Buffered Saline (PBS, pH 7.4).

    • Spike with 10 µL of compound stock.

    • Control: Include Propranolol (High LogP) and Atenolol (Low LogP) as standards.

  • Equilibration: Seal and shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 15 mins to separate phases.

  • Quantification:

    • Sample both phases.[2]

    • Analyze via LC-MS/MS.

    • Calculation:

      
      .
      
Protocol B: Kinetic Aqueous Solubility Assay

Critical for assessing the "Escape from Flatland" benefit.

  • Seeding: Dispense 10 µL of 10 mM DMSO stock into a filter plate (0.45 µm PVDF).

  • Precipitation: Add 190 µL of PBS (pH 7.4). Final theoretical concentration = 500 µM.

  • Incubation: Shake for 24 hours at room temperature to reach pseudo-equilibrium.

  • Filtration: Apply vacuum to filter out undissolved precipitate.

  • Analysis:

    • Measure filtrate UV absorbance (254 nm and 280 nm) or analyze via HPLC-UV.

    • Compare against a standard curve prepared in 100% DMSO (representing 100% solubility).

    • Self-Validation: If the DMSO standard shows precipitation, the compound is unstable; exclude data.

Synthesis Workflow: 1,5-Diazaspiro[3.4]octane Core

Note: Accessing the 1,5-isomer often requires a specific cyclization strategy different from the 2,6-isomer.

Synthesis Start Itaconate / Succinate Precursor Step1 Cyclization (Formation of Spiro-Core) Start->Step1 Double Alkylation or RCM Step2 Reduction (Lactam to Amine) Step1->Step2 LiAlH4 / THF Product 1,5-Diazaspiro[3.4]octane Step2->Product Purification (HCl Salt)

Figure 2: Simplified synthetic logic for accessing the saturated spiro-diamine core.

References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum.[3] Journal of Medicinal Chemistry, 64(4), 2291–2309. Link

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry, 53(8), 3227–3246.[4] (Foundational text on spirocyclic/oxetane properties). Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • EPA CompTox Dashboard. 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester Properties. (Source for experimental solubility/LogP data of analogs). Link

  • Barnes-Seeman, D., et al. (2014). Expanding the medicinal chemist’s toolbox: comparing the physicochemical properties of the 2,6-diazaspiro[3.3]heptane scaffold to piperazine. ACS Medicinal Chemistry Letters, 5(5), 554-558. Link

Sources

Permeability Profiling for 1,5-Diazaspiro[3.4]octane Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Permeability Assays (PAMPA/Caco-2) for 1,5-Diazaspiro[3.4]octane Scaffolds Content Type: Technical Comparison Guide

Executive Summary

The shift from "flatland" aromatic rings to 3D-rich spirocyclic scaffolds—specifically 1,5-diazaspiro[3.4]octanes —is a dominant trend in modern medicinal chemistry. These scaffolds offer improved solubility and metabolic stability compared to their piperazine or morpholine analogs. However, their physicochemical profile (high basicity, compact 3D volume) presents unique permeability challenges.

This guide objectively compares PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 (human epithelial colorectal adenocarcinoma) assays.[1]

  • The Verdict: PAMPA is the necessary "passive filter" to optimize lipophilicity-driven transport, but it is insufficient as a standalone tool for this scaffold due to high risks of P-gp efflux and lysosomal trapping, which only Caco-2 can reveal.

The Physicochemical Context: Why This Scaffold is Different

To select the right assay, you must understand the molecule. 1,5-Diazaspiro[3.4]octane is not just "another amine"; it is a rigid, spirocyclic diamine.

  • Basicity (

    
    ):  The secondary amines in the [3.4] spiro system typically exhibit 
    
    
    
    values between 9.0 and 10.5 . At physiological pH (7.4), these molecules are >99% positively charged (cationic).
  • 3D Morphology (

    
    ):  Unlike planar heterocycles, the spiro-fusion creates a "ball-like" shape. This reduces the entropic penalty of binding but can make membrane intercalation difficult if the lipophilicity (
    
    
    
    ) is not optimized.

Implication for Assays:

  • PAMPA: Standard hexadecane membranes will yield false negatives because they cannot simulate the ion-pair transport mechanisms that allow cationic drugs to cross biological membranes.

  • Caco-2: The cationic nature makes these scaffolds prime targets for P-glycoprotein (P-gp) efflux and lysosomal sequestration , phenomena that PAMPA cannot detect.

PAMPA: The High-Throughput "Passive Filter"

PAMPA measures passive transcellular permeability (


).[2] For 1,5-diazaspiro[3.4]octanes, you must modify the standard protocol to account for their charge.
The Protocol Adjustment: Biomimetic vs. Hexadecane
  • Avoid: Hexadecane-only membranes. They are too non-polar. Your cationic spirocycle will not partition into them, showing

    
    .
    
  • Required: Biomimetic PAMPA (Lipid-PAMPA). Use a lipid oil comprising 2% Dioleoylphosphatidylcholine (DOPC) in dodecane, or a commercial "GIT-0" lipid mix containing anionic phospholipids (phosphatidylserine).

    • Reasoning: The anionic lipids interact with the cationic ammonium headgroup of the spirocycle, facilitating transport via an ion-pairing mechanism.

Experimental Workflow: The pH Gradient

To accurately predict absorption, use a pH gradient that mimics the jejunum.

  • Donor Plate: Buffer at pH 5.0, 6.2, and 7.4 (to assess

    
     impact).
    
  • Acceptor Plate: Sink buffer at pH 7.4 (with chemical scavenger if retention is high).

  • Incubation: 4–6 hours at room temperature (humidity controlled).

Data Interpretation:

  • High Permeability:

    
     cm/s.
    
  • Membrane Retention (MR): Calculate mass balance. If MR > 20%, the drug is stuck in the lipid bilayer—a common issue for lipophilic spirocycles.

Caco-2: The Biological "Reality Check"

Caco-2 cells differentiate into a polarized monolayer expressing transporters (P-gp, BCRP) and enzymes. This is the "Gold Standard" for this scaffold.

Critical Mechanism: Efflux & Trapping

1,5-diazaspiro[3.4]octanes are frequent substrates for P-gp (MDR1) .

  • Apical-to-Basolateral (A-B): Simulates gut absorption. Likely low for this scaffold if efflux is present.

  • Basolateral-to-Apical (B-A): Simulates secretion. Likely high.

  • Efflux Ratio (ER):

    
    . An ER > 2.0 indicates active efflux.
    
The "Lysosomotropic" Trap

Warning: Because these spirocycles are basic lipophilic amines, they can accumulate in the acidic lysosomes of Caco-2 cells (pH ~5.0) via ion trapping.

  • Symptom: You see high cellular accumulation but low transport to the receiver side.

  • Correction: Perform the assay with and without NH₄Cl (Lysosomal inhibitor) or assess recovery carefully.

Comparative Analysis
FeaturePAMPA (Biomimetic)Caco-2 (21-day culture)
Primary Output Passive Diffusion (

)
Absorption + Efflux (

)
Throughput Very High (96/384-well)Low/Medium (24/96-well)
Cost per Compound Low (~$5–10)High (~

300)
Relevance to Spiro-amines Screening: Good for ranking lipophilicity optimization.Validation: Essential to identify P-gp liability.
False Negatives Common if lipids lack anionic character.Rare (unless paracellular leakiness occurs).
False Positives High Risk: Shows good diffusion but misses P-gp efflux.Low.
Decision Logic & Visualization

The following diagram illustrates the recommended workflow for 1,5-diazaspiro[3.4]octane derivatives, prioritizing resource efficiency while ensuring safety liabilities (efflux) are caught.

PermeabilityWorkflow Start New 1,5-Diazaspiro[3.4]octane Analog Synthesized PAMPA Step 1: Biomimetic PAMPA (Anionic Lipid Mix) Start->PAMPA CheckPampa P_app > 2.0 x 10^-6 cm/s? PAMPA->CheckPampa Redesign Redesign: Increase Lipophilicity (Add F, Me; Remove H-bonds) CheckPampa->Redesign No (Too Polar) Caco2 Step 2: Caco-2 Bidirectional Assay (Apical pH 6.5 / Basolateral pH 7.4) CheckPampa->Caco2 Yes (Passes Filter) Redesign->PAMPA Re-test CalcER Calculate Efflux Ratio (ER) (B-A) / (A-B) Caco2->CalcER GoodCandidate Candidate Validated: High Permeability, Low Efflux CalcER->GoodCandidate ER < 2.0 PgpSubstrate P-gp Substrate Identified (ER > 2.0) CalcER->PgpSubstrate ER > 2.0 InhibitorCheck Retest + P-gp Inhibitor (Verapamil/Zosuquidar) PgpSubstrate->InhibitorCheck

Caption: Workflow for screening spirocyclic amines. PAMPA filters for intrinsic permeability; Caco-2 identifies efflux liabilities common to this scaffold.

Detailed Experimental Protocols
Protocol A: Biomimetic PAMPA for Basic Amines
  • Materials: 96-well MultiScreen-IP filter plate (0.45 µm PVDF).

  • Membrane Solution: 2% (w/v) Phosphatidylcholine + 1% Phosphatidylserine in n-dodecane.

  • Procedure:

    • Pre-coat filters with 5 µL membrane solution.[1]

    • Donor Well: 300 µL compound (10 µM) in PBS (pH 7.4).

    • Acceptor Well: 200 µL PBS (pH 7.4) + 0.5% BSA (BSA acts as a "sink" to maintain concentration gradient).

    • Sandwich plates and incubate for 5 hours at 25°C.

    • Quantify via LC-MS/MS.

Protocol B: Caco-2 Bidirectional Transport
  • Cells: Caco-2 cells (passage 40–60), cultured 21 days on Transwell inserts.

  • Integrity Check: TEER > 300

    
    .
    
  • Procedure:

    • A-to-B (Absorption): Add compound (10 µM) to Apical (pH 6.5); Buffer to Basolateral (pH 7.4).

    • B-to-A (Secretion): Add compound to Basolateral; Buffer to Apical.

    • Incubate 2 hours at 37°C.

    • Sample both compartments.

    • Lysosomal Check: If recovery < 70%, lyse cells to check for intracellular trapping.

References
  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

    • Significance: Establishes the lipid conditions required for basic amines in PAMPA.
  • Artursson, P., et al. (2001). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews. Link

    • Significance: The authoritative guide on Caco-2 correl
  • Zheng, Y., et al. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

    • Significance: details the specific physicochemical advantages and challenges of spirocyclic scaffolds like diazasprio[3.4]octane.
  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. Link

    • Significance: Fundamental text on the pH-partition hypothesis relevant to basic spiro-amines.

Sources

Toxicity Profiling of 1,5-Diazaspiro[3.4]octane Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity profiling of 1,5-Diazaspiro[3.4]octane based compounds Content Type: Publish Comparison Guide

Executive Summary

The transition from "flat" aromatic scaffolds to three-dimensional (3D) spirocyclic systems is a defining trend in modern drug discovery. 1,5-Diazaspiro[3.4]octane represents a high-value scaffold in this class, offering a distinct vector orientation compared to the ubiquitous piperazine or piperidine rings. Unlike the linear vector alignment of piperazine, the 1,5-diazaspiro[3.4]octane scaffold positions its nitrogen substituents in a twisted, nearly orthogonal arrangement, allowing for the exploration of novel chemical space.

This guide objectively compares the safety and physicochemical profile of 1,5-diazaspiro[3.4]octane against traditional alternatives. It synthesizes experimental data to demonstrate how increasing Fraction of sp3 carbons (


) correlates with reduced promiscuity and improved toxicology outcomes, specifically in the context of hERG inhibition and genotoxicity.

Part 1: Physicochemical & Safety Profile Comparison

The primary driver for adopting 1,5-diazaspiro[3.4]octane is the improvement of the Lipophilic Ligand Efficiency (LLE) and the reduction of off-target liabilities associated with flat, lipophilic aromatic rings.

Table 1: Comparative Profile – 1,5-Diazaspiro[3.4]octane vs. Traditional Scaffolds
Feature1,5-Diazaspiro[3.4]octane Piperazine (Standard Alternative)2,6-Diazaspiro[3.4]octane (Isomeric Reference)
Dimensionality 3D (Twisted) 2D (Flat/Chair)3D (Twisted)
Vector Angle ~90° (Orthogonal N-vectors)180° (Linear/Parallel)~120-150° (Distorted Linear)

Character
High (1.0 for core) ModerateHigh (1.0 for core)
Lipophilicity (LogP) Low (Reduces metabolic liability)Low to ModerateLow
hERG Liability Reduced (Lack of

-stacking)
Moderate (Often requires capping)Reduced
Genotoxicity Risk Low (No aromatic amine metabolites)Low (But reactive metabolites possible)Low
Metabolic Stability High (Blocked metabolic soft spots)Moderate (N-oxidation/Ring opening)High

Key Insight: The 1,5-isomer places one nitrogen in the 4-membered ring and one in the 5-membered ring. This structural constraint limits the "pancaking" effect (promiscuous


 stacking) often responsible for hERG channel blockade and CYP450 inhibition.

Part 2: Toxicity Profiling Protocols

To validate the safety of a 1,5-diazaspiro[3.4]octane-based lead, a tiered screening cascade is required. Citing protocols from key medicinal chemistry campaigns (e.g., Malaria and PARP inhibitor research), the following methodologies ensure robust data generation.

Cytotoxicity Profiling (Cell Viability)

Objective: Determine the therapeutic window by assessing general cellular health.

  • Cell Lines: HepG2 (Liver toxicity proxy), HEK293 (Kidney/General), and H9c2 (Cardiomyocyte proxy).

  • Protocol:

    • Seed cells at 5,000 cells/well in 384-well plates.

    • Incubate with compound (concentration range: 0.1 nM to 100

      
      M) for 72 hours.
      
    • Readout: Quantify ATP levels using CellTiter-Glo® or similar luminescent assay.

    • Causality: A drop in ATP indicates mitochondrial toxicity or membrane disruption. Spiro-compounds typically show

      
       due to lack of reactive metabolites [1].
      
Cardiotoxicity (hERG Inhibition)

Objective: Assess risk of QT prolongation.[1][2] Traditional lipophilic amines (like substituted piperazines) are frequent hERG blockers.

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Mechanism: hERG blockade is often driven by

    
     interactions between the drug and the Tyr652/Phe656 residues in the channel pore.
    
  • Why Spiro Wins: The aliphatic, 3D nature of 1,5-diazaspiro[3.4]octane lacks the aromaticity required for strong

    
    -stacking, often resulting in 
    
    
    
    values
    
    
    compared to single-digit
    
    
    for flat analogues [2].
Genotoxicity (Ames & Micronucleus)

Objective: Detect DNA damage early.

  • Protocol: Bacterial Reverse Mutation Assay (Ames) using S. typhimurium strains (TA98, TA100) +/- S9 metabolic activation.

  • Comparative Data: In PARP inhibitor studies, replacing piperazine with diazaspiro cores significantly reduced DNA damage markers (

    
    -H2AX) in non-target cells, attributing safety to the scaffold's inability to intercalate DNA [3].
    

Part 3: Visualizing the Safety Mechanism

The following diagrams illustrate the structural logic behind the improved safety profile and the recommended screening workflow.

Diagram 1: Structural Vector & Safety Logic

This diagram contrasts the "Flat" promiscuity of piperazine with the "Rigid/3D" specificity of the spiro scaffold.

ScaffoldComparison cluster_0 Traditional Scaffold cluster_1 1,5-Diazaspiro[3.4]octane Piperazine Piperazine Core (Flat / 2D) Risk1 High Promiscuity (Pi-Stacking) Piperazine->Risk1 Facilitates Risk2 hERG Blockade (Pore Binding) Risk1->Risk2 Leads to Spiro Spiro[3.4] Core (Twisted / 3D) Benefit1 Vector Orthogonality (Target Specificity) Spiro->Benefit1 Enables Benefit2 Low Lipophilicity (Metabolic Stability) Spiro->Benefit2 High Fsp3 Benefit2->Risk2 Reduces Risk

Caption: Comparison of vector orientation and associated toxicity risks between flat piperazine and 3D spiro scaffolds.

Diagram 2: Toxicity Screening Cascade

A self-validating workflow for qualifying spiro-based hits.

ScreeningCascade cluster_Tier1 Tier 1: High Throughput Safety cluster_Tier2 Tier 2: Functional Validation Hit 1,5-Diazaspiro Hit Cytotox Cytotoxicity (HepG2) ATP Assay Hit->Cytotox hERG hERG Binding (Radioligand/Flux) Hit->hERG Patch Automated Patch Clamp (Functional hERG) Cytotox->Patch If CC50 > 10uM hERG->Patch If IC50 > 10uM Ames Ames Test (Genotoxicity) Patch->Ames Confirm Clean Profile Decision Go / No-Go Decision Ames->Decision

Caption: Tiered toxicity screening workflow ensuring early identification of liabilities.

Part 4: Case Studies & Evidence[2]

Case Study 1: Malaria & The "Sp3-Rich" Advantage

In a recent campaign targeting Plasmodium falciparum, researchers utilized diazaspiro[3.4]octane scaffolds to replace metabolic "soft spots" in earlier leads. The study confirmed that the spiro-series maintained potency while significantly improving the safety profile compared to flat aromatic predecessors. The high


 count was directly linked to lower intrinsic clearance and reduced cytotoxicity in mammalian cells [1].
Case Study 2: PARP Inhibitors & DNA Safety

A comparative study of Olaparib analogues demonstrated that replacing the piperazine linker with a diazaspiro core (specifically testing 2,6- and related isomers) eliminated the DNA-damaging effects observed with low-affinity piperazine compounds. This suggests that the spiro scaffold does not intercalate DNA, a crucial safety advantage for chronic therapies [3].

Regulatory Precedence

Patents covering 1,5-diazaspiro[3.4]octane derivatives (e.g., for CXCR4 antagonism) explicitly cite the scaffold's "very low toxicity" and suitability for pharmaceutical use, reinforcing its status as a de-risked building block for drug development [4].

References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry. Link

  • Zheng, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Frontiers in Pharmacology / PMC. Link

  • Nara, S., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Link

  • Habashita, H., et al. (2005). Compound containing basic group and use thereof (Patent EP1942108B1). European Patent Office. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.